B1579766 L-VALINE-N-T-BOC (13C5,15N)

L-VALINE-N-T-BOC (13C5,15N)

Cat. No.: B1579766
M. Wt: 223.22
Attention: For research use only. Not for human or veterinary use.
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Description

L-VALINE-N-T-BOC (13C5,15N) is a useful research compound. Molecular weight is 223.22. The purity is usually 98%.
BenchChem offers high-quality L-VALINE-N-T-BOC (13C5,15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-VALINE-N-T-BOC (13C5,15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

223.22

Purity

98%

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Valine-N-t-BOC (¹³C₅,¹⁵N) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties and applications of L-Valine-N-t-BOC (¹³C₅,¹⁵N), an isotopically labeled amino acid derivative crucial for modern biomedical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core attributes of this compound, offering field-proven insights and detailed methodologies to harness its full potential in quantitative proteomics, metabolic tracing, and structural biology.

Fundamental Chemical Properties and Structural Integrity

L-Valine-N-t-BOC (¹³C₅,¹⁵N) is a stable, non-radioactive isotopically labeled form of the essential amino acid L-valine. The strategic incorporation of five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope provides a distinct mass shift, making it an invaluable tool for mass spectrometry and NMR-based studies.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amino terminus enhances its stability and solubility, rendering it highly suitable for peptide synthesis.[4]

PropertyValueSource
Molecular Formula (¹³CH₃)₂¹³CH¹³CH(¹⁵NH-t-BOC)¹³CO₂H[5][6]
Molecular Weight ~223.22 g/mol [6]
Isotopic Enrichment ≥97% for both ¹³C and ¹⁵N[5][6]
Chemical Purity ≥98%[6]
Appearance White to off-white solid[7]
Solubility Soluble in water[7]
Storage Room temperature, protected from light and moisture[8]

Table 1: Key chemical and physical properties of L-Valine-N-t-BOC (¹³C₅,¹⁵N).

Core Applications in Modern Research

The unique isotopic signature and chemical modifications of L-Valine-N-t-BOC (¹³C₅,¹⁵N) underpin its utility in a range of sophisticated research applications.

Quantitative Proteomics: The SILAC Method

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[6][9][10] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C, ¹⁴N L-valine), while the other is grown in "heavy" medium containing the isotopically labeled counterpart, such as L-Valine (¹³C₅,¹⁵N) (after removal of the Boc group).

Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins.[8][10] Following a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides from the "heavy" and "light" samples are chemically identical but have a distinct mass difference, allowing for the precise relative quantification of protein abundance between the two conditions.[2][7]

The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, which enhances the accuracy and resolution of mass spectrometric analysis.[11]

Metabolic Tracing and Flux Analysis

As an essential amino acid, valine plays a critical role in cellular metabolism.[7] L-Valine (¹³C₅,¹⁵N) can be used as a tracer to follow the metabolic fate of valine in various biological systems.[2][12] By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic flux, providing insights into cellular physiology in both healthy and diseased states.[]

Structural Biology via Nuclear Magnetic Resonance (NMR)

Isotopically labeled amino acids are indispensable for NMR-based studies of protein structure and dynamics.[8][14] The ¹³C and ¹⁵N nuclei are NMR-active, and their incorporation into a protein of interest significantly enhances the sensitivity and resolution of NMR experiments.[11] This enables the determination of three-dimensional protein structures and the characterization of protein dynamics and interactions at an atomic level.[]

Experimental Workflow: A SILAC Protocol for Quantitative Proteomics

The following is a detailed, step-by-step methodology for a typical SILAC experiment using L-Valine (¹³C₅,¹⁵N).

Preparation of SILAC Media
  • Base Medium Selection: Choose a DMEM or RPMI 1640 medium that is deficient in L-valine.

  • Supplementation of "Light" Medium: To the base medium, add unlabeled L-valine to a final concentration typically used for the specific cell line. Also, add 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

  • Supplementation of "Heavy" Medium: To a separate batch of the base medium, add L-Valine (¹³C₅,¹⁵N) to the same final concentration as the "light" medium. Add 10% dFBS. Note: The Boc protecting group must be removed from L-Valine-N-t-BOC (¹³C₅,¹⁵N) prior to its use in cell culture. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA), followed by neutralization.[11][15]

Cell Culture and Labeling
  • Cell Line Selection: Choose a cell line appropriate for the biological question under investigation.

  • Adaptation to SILAC Media: Culture the cells in their respective "light" and "heavy" SILAC media for at least five to seven cell divisions to ensure near-complete incorporation of the labeled amino acid.[8][10]

  • Experimental Treatment: Apply the experimental stimulus or condition to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.

Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Extraction: Harvest the cells from both populations and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[5]

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease, most commonly trypsin.

  • Peptide Cleanup and Fractionation: Purify the resulting peptide mixture using a solid-phase extraction method. For complex proteomes, further fractionation of the peptides may be necessary to reduce sample complexity.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs. The ratio of the intensities of the isotopic peaks corresponds to the relative abundance of the protein in the two samples.

SILAC_Workflow cluster_preparation Phase 1: Preparation & Labeling cluster_experiment Phase 2: Experiment & Harvest cluster_analysis Phase 3: Analysis Light_Medium Light Medium (Unlabeled Valine) Cell_Culture_L Cell Culture 1 Light_Medium->Cell_Culture_L Heavy_Medium Heavy Medium (L-Valine-¹³C₅,¹⁵N) Cell_Culture_H Cell Culture 2 Heavy_Medium->Cell_Culture_H Control Control Condition Cell_Culture_L->Control Treatment Experimental Treatment Cell_Culture_H->Treatment Harvest_L Harvest & Lyse Control->Harvest_L Harvest_H Harvest & Lyse Treatment->Harvest_H Mix Mix Lysates 1:1 Harvest_L->Mix Harvest_H->Mix Digest Protein Digestion (Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 1: A generalized workflow for a SILAC-based quantitative proteomics experiment.

The Rationale Behind Experimental Choices

The successful application of L-Valine-N-t-BOC (¹³C₅,¹⁵N) hinges on a clear understanding of the principles guiding the experimental design.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[4] It prevents the amino group of the valine from participating in unwanted side reactions during the coupling of amino acids.[11] The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is essential before its use in cell culture for metabolic labeling.[11][16]

Boc_Deprotection cluster_reaction Boc Group Removal Boc_Valine L-Valine-N-t-BOC (¹³C₅,¹⁵N) TFA + TFA (Trifluoroacetic Acid) Boc_Valine->TFA Labeled_Valine L-Valine (¹³C₅,¹⁵N) TFA->Labeled_Valine Deprotection Byproducts + Isobutylene + CO₂ Labeled_Valine->Byproducts

Figure 2: The acid-catalyzed removal of the Boc protecting group.

Advantages of Dual Isotopic Labeling

The use of both ¹³C and ¹⁵N isotopes provides a larger mass difference between the "heavy" and "light" peptides compared to single isotope labeling.[11] This increased mass shift helps to resolve the isotopic clusters in the mass spectrum more clearly, leading to more accurate and reliable quantification, especially for complex samples.

Conclusion

L-Valine-N-t-BOC (¹³C₅,¹⁵N) is a highly versatile and powerful tool for researchers in the life sciences. Its well-defined chemical properties and isotopic enrichment make it an ideal reagent for quantitative proteomics, metabolic studies, and structural biology. By understanding the principles behind its application and following robust experimental protocols, researchers can gain deeper insights into complex biological processes, paving the way for new discoveries and therapeutic advancements.

References

  • L-Valine-13C5,15N, 98 atom % 1 | 600148-1G - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]

  • Definition of carbon C 13/nitrogen N 15-labeled valine - NCI Drug Dictionary. (n.d.). Retrieved from [Link]

  • Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - MDPI. (2021). Retrieved from [Link]

  • L-VALINE-N-T-BOC (13C5, 97-99% 15N, 97-99%). (n.d.). Eurisotop. Retrieved from [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2009). Nature Protocols. Retrieved from [Link]

  • Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Biosynthetic pathways of leucine and valine from isotope-labelled... - ResearchGate. (n.d.). Retrieved from [Link]

  • Principles of stable isotope research – with special reference to protein metabolism - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Applications of NMR spectroscopy to systems biochemistry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]

  • Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. (2024). Retrieved from [Link]

Sources

Technical Guide: Molecular Weight Calculation and Analysis of 13C5 15N Labeled Boc-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics and metabolic flux analysis, stable isotope-labeled amino acids serve as critical internal standards. N-(tert-Butoxycarbonyl)-L-Valine-13C5, 15N (Boc-Val-OH-13C5, 15N) is a protected amino acid derivative often used as a precursor in solid-phase peptide synthesis (SPPS) to introduce isotopically heavy residues into peptide chains.

Precise molecular weight calculation for this compound is not trivial; it requires distinguishing between the labeled residue (Valine) and the unlabeled protecting group (Boc). This guide provides a rigorous derivation of the monoisotopic mass for Mass Spectrometry (MS) calibration and the enriched molar mass for gravimetric preparation.

Structural Anatomy & Isotopic Logic

To calculate the mass accurately, we must first deconstruct the molecule into its constituent isotopic zones. Standard commercial labeling (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) typically applies isotopes only to the amino acid backbone, leaving the protecting group at natural abundance.

The Chemical Formula

The base formula for Boc-Valine is C₁₀H₁₉NO₄ .

The Isotopic Distribution
  • Valine Residue (Labeled): The valine portion (

    
     minus the displaced H) contains 5 carbons and 1 nitrogen.[1] In a "13C5 15N" product, these specific atoms are replaced with 
    
    
    
    and
    
    
    .
  • Boc Group (Unlabeled): The tert-butoxycarbonyl group (

    
    ) is derived from natural abundance sources. Consequently, its 5 carbons are predominantly 
    
    
    
    and its nitrogen content is zero (the N belongs to Valine).

Critical Assumption: Unless specified as "Boc-13C...”, the Boc group is always natural abundance.

Visualization of Isotopic Zones

G Molecule Boc-Valine-13C5, 15N (C10 H19 N O4) Boc Boc Group (Protecting Group) Molecule->Boc Valine Valine Residue (Amino Acid) Molecule->Valine Isotopes_Boc Natural Abundance 5 × 12C (Unlabeled) Boc->Isotopes_Boc Composition Isotopes_Val Stable Isotopes 5 × 13C 1 × 15N Valine->Isotopes_Val Composition

Figure 1: Isotopic segmentation of the Boc-Valine molecule.[2][3][4] The red node indicates the natural abundance protecting group, while the green node indicates the isotopically enriched amino acid core.

The Calculation (Rigorous Derivation)[6]

For high-resolution Mass Spectrometry (HRMS), we calculate the Monoisotopic Mass .[5] This assumes the specific labeled isotopes are present (


) and all other atoms are at their most abundant natural state (

).
Constants (IUPAC/CIAAW Standard)
IsotopePrecise Atomic Mass (Da)Source

12.0000000Unlabeled Carbons (Boc)

13.0033548Labeled Carbons (Valine)

14.0030740(Not used in major isotope)

15.0001089Labeled Nitrogen (Valine)

1.0078250All Hydrogens

15.9949146All Oxygens
Step-by-Step Summation

Formula:



  • Labeled Carbons (

    
    ):  5 atoms (Valine)[2][6]
    
  • Unlabeled Carbons (

    
    ):  5 atoms (Boc)
    
  • Labeled Nitrogen (

    
    ):  1 atom[4]
    
  • Hydrogens (

    
    ):  19 atoms
    
  • Oxygens (

    
    ):  4 atoms
    

Calculation:


Sources

Introduction: The Quintessential Role of Stable Isotope Labeling in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characteristics of Stable Isotope Labeled Boc-L-Valine

In the landscape of pharmaceutical development, proteomics, and metabolomics, the ability to trace, quantify, and characterize molecules with absolute precision is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that provide this precision, acting as "heavy" analogues of target molecules that are chemically identical but physically distinguishable by analytical instrumentation.[1][][3] Unlike their radioactive counterparts, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) are non-radioactive, posing no health or environmental hazards, which makes them ideal for a wide range of applications, including in vivo studies.[1][]

This guide focuses on a particularly significant building block: Boc-L-Valine. N-(tert-Butoxycarbonyl)-L-valine is a protected form of the essential branched-chain amino acid, L-valine.[5] The "Boc" group is a crucial protecting group in peptide synthesis, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[6][7] When labeled with stable isotopes, Boc-L-Valine becomes a powerful tool for applications ranging from protein quantification in proteomics to tracing metabolic pathways and serving as an internal standard for mass spectrometry-based assays.[][8][9]

This document provides a detailed exploration of the structural characteristics of stable isotope-labeled Boc-L-Valine, offering field-proven insights into its synthesis, analysis, and application for researchers, scientists, and drug development professionals.

Part 1: The Molecular Architecture of Boc-L-Valine

To appreciate the impact of isotopic labeling, one must first understand the foundational structure of the unlabeled molecule. Boc-L-Valine (C₁₀H₁₉NO₄) consists of the L-valine amino acid backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[10]

  • L-Valine Core : A chiral alpha-amino acid with an isopropyl side chain. This non-polar, hydrophobic side chain is a key determinant in protein folding and structure.[5]

  • Boc Protecting Group : Attached to the nitrogen of the amino group, this bulky group prevents unwanted reactions at the N-terminus during peptide synthesis. It is stable under many conditions but can be selectively removed with acid.[6]

The specific sites for isotopic labeling are chosen based on the intended application. Labeling can be uniform (e.g., all carbons replaced with ¹³C) or site-specific.[1]

cluster_valine L-Valine Core cluster_boc Boc Protecting Group cluster_labels Potential Labeling Sites C_alpha α-C COOH COOH C_alpha->COOH NH NH C_alpha->NH SideChain CH(CH₃)₂ C_alpha->SideChain H_alpha H C_alpha->H_alpha C13_1 ¹³C Boc_CO C=O NH->Boc_CO Amide Bond N15 ¹⁵N C13_2 ¹³C D ²H (D) Boc_O O Boc_CO->Boc_O tBu C(CH₃)₃ Boc_O->tBu prep prep lc lc ms ms data data A Sample Preparation (Unlabeled Std & Labeled Sample) B LC Separation (Reversed-Phase C18) A->B Injection C ESI Ionization (Positive Mode) B->C Elution D HRMS Detection (Orbitrap / TOF) C->D Ion Transfer E Data Acquisition (Mass Spectrum) D->E Signal F Analysis (Isotopic Purity Calculation) E->F Data Processing

Caption: Standard analytical workflow for purity assessment of SIL compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and chemical environment of nuclei. Isotopic labeling profoundly impacts NMR spectra, often to simplify them or to enable new types of experiments. [3]

  • ¹³C NMR : Natural abundance of ¹³C is only ~1.1%. [1]Labeling a specific carbon position with ¹³C results in a dramatic enhancement of the signal for that carbon in the ¹³C NMR spectrum, making it easily identifiable. [11]This is a powerful tool for confirming the site of labeling. Studies have shown that the chemical shifts of carbonyl carbons in both the COOH and N-Boc groups of Boc-L-Valine are sensitive to their environment. [12]* ¹H NMR : Deuteration (²H labeling) is used to simplify ¹H NMR spectra. Since ²H is NMR-inactive at proton frequencies, replacing an 'H' with a 'D' effectively removes that signal from the ¹H spectrum. For Boc-L-Valine-d8, the signals corresponding to the valine side-chain and alpha-proton would disappear, leaving only the signals from the Boc group. This can be invaluable for studying specific parts of a molecule in a complex biological system.

  • ¹⁵N NMR : Similar to ¹³C, the low natural abundance of ¹⁵N (0.4%) means that ¹⁵N labeling provides a massive signal enhancement for the labeled nitrogen atom, confirming its location. [1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of molecular bonds. The vibrational frequency of a bond is dependent on the masses of the atoms involved (heavier atoms vibrate more slowly).

Causality of Isotopic Effects: Substituting an atom with a heavier isotope (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N) will cause the corresponding stretching and bending frequencies to shift to lower wavenumbers. For Boc-L-Valine, this would be most apparent in the vibrations of the peptide backbone. The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide II band (N-H bending and C-N stretching) are particularly sensitive to isotopic substitution in the peptide backbone. [13]While not typically used for primary characterization, these shifts can provide confirmatory evidence of labeling.

Part 3: Synthesis and Quality Control

The synthesis of stable isotope-labeled Boc-L-Valine requires precise control to ensure the label is incorporated at the correct position and with high enrichment.

  • Chemical Synthesis : This method offers the most control over labeling patterns. It involves building the molecule from isotopically enriched precursors. [1]For example, ¹³C-labeled Boc-L-Valine can be synthesized using a labeled precursor like α-ketoisovalerate. [14]* Purification and QC : After synthesis, the product must be rigorously purified, typically using chromatography. The final product undergoes extensive QC analysis, as described in the protocols above, to confirm its chemical identity, chemical purity (typically >98%), and isotopic enrichment. [15]

start start process process qc qc end end A Labeled Precursor (e.g., ¹³C α-ketoisovalerate) B Chemical Synthesis (e.g., Reductive Amination) A->B C Boc Protection B->C D Purification (Chromatography) C->D E Quality Control Analysis D->E F Final Product: Labeled Boc-L-Valine QC1 LC-MS (Isotopic Enrichment) QC2 NMR (Structural Confirmation) QC3 HPLC (Chemical Purity) QC1->F QC2->F QC3->F

Caption: Generalized workflow for the synthesis and quality control of SIL Boc-L-Valine.

Conclusion

Stable isotope-labeled Boc-L-Valine is more than just a heavy molecule; it is a precision tool that unlocks new depths of analytical certainty. Its structural characteristics are fundamentally identical to its unlabeled counterpart, yet the subtle physical differences imparted by isotopic enrichment are profound. These differences, primarily a distinct mass signature and altered spectroscopic properties in NMR and FTIR, allow researchers to differentiate and quantify the molecule with exceptional accuracy in complex biological systems. Understanding these structural and analytical nuances is critical for leveraging the full potential of SIL Boc-L-Valine in advancing drug discovery, proteomics, and metabolic research.

References

  • BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen. Available at: [Link]

  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes. Available at: [Link]

  • Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. (2024). LinkedIn. Available at: [Link]

  • Full article: Crystal Structure and Conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester (Boc-Ile-Val-OMe). Taylor & Francis Online. Available at: [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. Available at: [Link]

  • Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. Aapptec Peptides. Available at: [Link]

  • Valine | Structure, Function & Significance. Study.com. Available at: [Link]

  • Specific ¹³C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. (2013). PubMed. Available at: [Link]

  • Boc-L-Valine | C10H19NO4 | CID 83693. PubChem. Available at: [Link]

  • BOC Sciences Updates Product List to Expand Access to Stable Isotope-Labeled Amino Acids. (2022). Diagnostics World News. Available at: [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PubMed Central. Available at: [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2020). ACS Omega. Available at: [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. LinkedIn. Available at: [Link]

  • Isotopic labeling. Wikipedia. Available at: [Link]

  • ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (2014). RSC Publishing. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. Available at: [Link]

Sources

CAS number and chemical identifiers for 13C5 15N Boc-Valine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural characteristics, and validation protocols for 13C5 15N Boc-Valine , a stable isotope-labeled amino acid derivative critical for quantitative proteomics and NMR structural biology.

Document Type: Technical Reference & Validation Protocol Target Molecule: N-tert-Butoxycarbonyl-L-Valine (Universal 13C, 15N labeled on Valine residue)

Executive Summary

13C5 15N Boc-Valine is a protected amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) to incorporate stable isotope labels into peptide backbones.[1] By introducing a +6 Da mass shift (relative to the unlabeled congener) and providing NMR-active nuclei across the entire amino acid spin system, it serves as a high-fidelity internal standard for mass spectrometry and a structural probe in biomolecular NMR.[1]

The molecule consists of an L-Valine backbone where all five carbon atoms are replaced by Carbon-13 (


) and the alpha-nitrogen is replaced by Nitrogen-15 (

).[1][2] The tert-butoxycarbonyl (Boc) protecting group remains unlabeled (natural abundance) to ensure cost-efficiency and solubility, as it is removed during deprotection.[1]

Chemical Identifiers & Properties

The following table consolidates the critical identifiers required for procurement, database registration, and chemical safety assessment.

Core Identifiers
ParameterTechnical Specification
Chemical Name N-(tert-Butoxycarbonyl)-L-valine-[

]
Common Name Boc-Val-OH (

)
Labeled CAS Number 202406-42-6 [1]
Unlabeled Parent CAS 13734-41-3
Precursor CAS (Free Acid) 202407-30-5 (L-Valine-

)
Molecular Formula

Molecular Weight 223.22 g/mol (Labeled) vs 217.26 g/mol (Unlabeled)
Mass Shift +6.0 Da
Chiral Purity L-Isomer (S-configuration) > 99%
Digital Chemical Descriptors

To ensure accurate integration into cheminformatics pipelines (ELN, LIMS), use the following descriptors. Note that standard SMILES/InChI do not explicitly encode isotopic positions unless specific isomeric formats are supported by your software; however, the connectivity remains identical.[1]

  • Isomeric SMILES: CC(C)OC(C)(C)C)C(=O)O

  • InChI Key: SZXBQTSZISFIAO-ZETCQYMHSA-N (Connectivity match)

  • Isotope-Explicit SMILES (Canonical): [13CH3]OC(C)(C)C)O

Structural Characterization & Isotope Map

Understanding the precise location of the heavy isotopes is vital for interpreting NMR spectra (J-coupling constants) and predicting fragmentation patterns in MS/MS.[1]

Isotope Distribution Diagram

The diagram below visualizes the molecular connectivity.[1] The Red nodes indicate the stable isotope-labeled atoms (


) originating from the Valine precursor.[1] The Blue  nodes indicate the natural abundance Boc protecting group.[1]

G cluster_legend Legend L1 13C / 15N Labeled L2 Natural Abundance Val_N 15N Val_CA 13Cα Val_N->Val_CA Val_C 13C=O Val_CA->Val_C Val_CB 13Cβ Val_CA->Val_CB Val_CG1 13Cγ1 Val_CB->Val_CG1 Val_CG2 13Cγ2 Val_CB->Val_CG2 Boc_C_Carbonyl C=O Boc_C_Carbonyl->Val_N Amide Bond Boc_O_Bridge O Boc_O_Bridge->Boc_C_Carbonyl Boc_C_Tert C(tert) Boc_C_Tert->Boc_O_Bridge Boc_Me1 CH3 Boc_Me1->Boc_C_Tert Boc_Me2 CH3 Boc_Me2->Boc_C_Tert Boc_Me3 CH3 Boc_Me3->Boc_C_Tert

Figure 1: Connectivity map distinguishing the


 labeled Valine core (Red) from the unlabeled Boc protecting group (Blue).

Technical Validation Protocol (Quality Control)

Upon receipt of a new batch of 13C5 15N Boc-Valine, researchers must verify the isotopic enrichment and chemical purity to prevent downstream failure in expensive proteomic workflows.[1]

Solubility & Handling[1]
  • Solubility: Soluble in organic solvents (Methanol, Ethyl Acetate, DCM, DMF).[1]

  • NMR Solvent: For characterization, dissolve ~5-10 mg in DMSO-d6 or CDCl3 .[1]

  • Storage: Store at -20°C or lower, desiccated. The Boc group is acid-labile; avoid exposure to acidic vapors.[1]

Verification Workflow

The following decision tree outlines the acceptance criteria for the material.

QC_Workflow Start Receive Material (Boc-Val-13C5,15N) Solubility Dissolve in DMSO-d6 (Visual Check) Start->Solubility H_NMR 1H-NMR Analysis (Check Purity) Solubility->H_NMR Decision1 Peaks Sharp? No Unlabeled Valine? H_NMR->Decision1 MS_Check LC-MS / ESI-MS (Check Mass Shift) Decision2 Major Peak at [M+Na]+ = ~246 m/z? MS_Check->Decision2 Decision1->MS_Check Yes Fail QUARANTINE Contact Supplier Decision1->Fail No (Impurities) Pass RELEASE BATCH For Synthesis Decision2->Pass Yes (+6 Da shift) Decision2->Fail No (Wrong Isotope)

Figure 2: Quality Control Decision Tree for validating isotopic enrichment and chemical integrity.

Expected Spectral Features[1][3]
  • Mass Spectrometry (ESI+):

    • Expected Parent Ion

      
       Da.[1]
      
    • Sodium Adduct

      
       Da.[1]
      
    • Note: The unlabeled parent would appear at

      
      .[1] Any signal here indicates isotopic dilution.[1]
      
  • 1H-NMR (DMSO-d6):

    • Due to

      
       coupling (
      
      
      
      Hz), the methyl protons (usually doublets) will appear as complex multiplets (doublet of doublets) with large splitting.[1]
    • The Amide proton (

      
      ) will show splitting due to the attached 
      
      
      
      (
      
      
      Hz), appearing as a doublet rather than a singlet/broad peak.[1]

Applications in Drug Development[1][11]

SILAC & Quantitative Proteomics

In "Stable Isotope Labeling by Amino acids in Cell culture" (SILAC) or absolute quantification (AQUA) peptide strategies, this molecule serves as the "Heavy" standard.[1]

  • Mechanism: During SPPS, the Boc-Valine-13C5,15N is coupled into a "signature peptide" sequence unique to the target protein.[1]

  • Readout: The heavy peptide co-elutes with the endogenous (light) peptide in LC-MS but is distinct by mass (+6 Da per Valine residue).[1] The ratio of peak areas provides absolute quantification [2].[1]

NMR Structural Biology

Used to simplify spectra of large proteins.[1]

  • Reverse Labeling: In a deuterated background, introducing specific protonated/13C-labeled amino acids (like Valine) allows researchers to track methyl group dynamics in hydrophobic cores, which are often binding sites for small molecule drugs [3].[1]

References

  • Ong, S. E., & Mann, M. (2005).[1] Mass spectrometry-based proteomics turns quantitative.[1] Nature Chemical Biology, 1(5), 252-262.[1]

  • Russo, L., et al. (2013).[1] Solution structure and dynamics of the complex between human serum albumin and the specific chiral marker Boc-Valine.[1] Journal of Molecular Recognition. (Contextual usage of Boc-Valine in NMR).

Sources

Introduction: The Critical Role of t-Boc-Valine in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of Isotope-Labeled t-Boc-Valine Derivatives

N-tert-butoxycarbonyl-L-valine (t-Boc-Valine) is a cornerstone amino acid derivative, indispensable in the field of peptide synthesis and as a building block in the development of complex organic molecules and pharmaceuticals.[1] Its defining feature is the t-Boc protecting group, which shields the amino moiety, allowing for controlled, sequential peptide bond formation.[][3] The introduction of stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into the t-Boc-Valine structure has further expanded its utility, making it a vital tool in quantitative proteomics, metabolic flux analysis, and as an internal standard in mass spectrometry-based assays.[4][5]

The chemical integrity of these labeled derivatives is paramount. A thorough understanding of their stability profile—how they behave under various chemical and physical stresses—is not merely an academic exercise. For researchers in drug development, it is a prerequisite for creating robust manufacturing processes, establishing reliable analytical methods, and ensuring the quality and efficacy of the final product. This guide provides a comprehensive technical overview of the stability of isotope-labeled t-Boc-Valine, detailing its degradation pathways, methodologies for rigorous stability assessment, and the logic behind these experimental designs.

Section 1: Intrinsic Chemical Stability and Isotopic Considerations

The stability of isotope-labeled t-Boc-Valine is governed by the interplay between the valine backbone, the t-Boc protecting group, and the isotopic label itself.

The t-Boc Protecting Group: An Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is the most reactive component of the molecule under typical laboratory and storage conditions. Its stability is highly pH-dependent:

  • Alkaline and Nucleophilic Stability: The Boc group is exceptionally stable under basic and nucleophilic conditions, a key property that allows for orthogonal protection strategies in complex syntheses.[6]

  • Acid Lability: Conversely, the Boc group is designed for facile removal under anhydrous acidic conditions.[1][6] This cleavage is the primary and most significant degradation pathway for t-Boc-Valine. The reaction proceeds through a specific mechanism that dictates the byproducts and optimal cleavage conditions.

The Valine Core

The L-valine amino acid core is chemically robust. Its degradation typically requires harsh conditions not encountered during routine storage, such as extreme pH combined with high temperatures, which could potentially lead to racemization. Under the conditions that degrade the t-Boc group, the valine core generally remains intact. The metabolic degradation of valine in biological systems follows well-defined enzymatic pathways but is distinct from the chemical stability discussed herein.[7][8]

The Influence of Isotopic Labeling: The Kinetic Isotope Effect (KIE)

The replacement of an atom with its heavier stable isotope (e.g., ¹²C with ¹³C, or ¹H with ²H) increases the reduced mass of that chemical bond. This results in a lower vibrational frequency and a higher energy requirement to break the bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a slightly slower reaction rate if the labeled atom is involved in the rate-determining step of a degradation reaction.[9]

For t-Boc-Valine, this means:

  • Labeling within the valine backbone (e.g., ¹³C or ¹⁵N) is unlikely to significantly affect the primary acid-catalyzed deprotection, as these bonds are not broken during the reaction.

  • Labeling within the t-Boc group itself could theoretically impart a marginal increase in stability against acid-catalyzed cleavage, though this effect is generally considered minor and does not obviate the need for proper handling and storage.

Section 2: Primary Degradation Pathway: Acid-Catalyzed Deprotection

Understanding the mechanism of t-Boc cleavage is fundamental to controlling the stability of t-Boc-Valine. The process is a specific form of acid-catalyzed hydrolysis.

Mechanism:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., trifluoroacetic acid - TFA).[10][11]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[10]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine of the valine molecule.[11]

This mechanism is visualized in the diagram below.

G cluster_0 Acid-Catalyzed Deprotection of t-Boc-Valine A t-Boc-Valine B Protonated Intermediate A->B + H+ (e.g., TFA) C Carbamic Acid + t-Butyl Cation B->C Loss of t-Butyl Cation D Free Valine Amine + CO2 C->D Decarboxylation

Caption: Mechanism of acid-catalyzed cleavage of the t-Boc group.

Causality in Practice: This mechanism explains why anhydrous strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are effective for deprotection.[12] It also highlights a potential side reaction: the highly electrophilic tert-butyl cation can alkylate nucleophilic side chains (like tryptophan or methionine) if they are present in a peptide sequence.[12] While not an issue for t-Boc-Valine itself, this is a critical consideration in its application and necessitates the use of "scavengers" during peptide cleavage.

Section 3: A Framework for Comprehensive Stability Assessment

A robust stability study is a self-validating system. It begins with the development of a stability-indicating analytical method —typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method—that can accurately separate the intact t-Boc-Valine from all potential degradation products and process-related impurities. Forced degradation is the cornerstone of developing and validating such a method.

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally stress the t-Boc-Valine derivative to generate its likely degradation products.[13] This provides crucial information on degradation pathways and proves the analytical method's specificity.[14][15]

Experimental Protocol: Forced Degradation of Isotope-Labeled t-Boc-Valine

  • Preparation: Prepare stock solutions of the t-Boc-Valine derivative in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample to the conditions outlined in the table below. The duration and intensity of stress should be adjusted to achieve a target degradation of 5-20%. This level is optimal for detecting and quantifying degradants without destroying the sample entirely.

  • Sample Quenching: After exposure, neutralize the acidic and basic samples to halt the degradation reaction. Dilute all samples to a standard concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC/UPLC method with both UV and Mass Spectrometric (MS) detectors.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the intact t-Boc-Valine peak in all stressed samples to ensure no co-eluting degradants.

Table 1: Typical Forced Degradation Study Design

Stress ConditionReagent/ConditionTypical DurationRationale & Expected Outcome
Acid Hydrolysis 0.1 M HCl2 - 24 hours at RTSimulates acidic environments. Expected to cause rapid deprotection, yielding free L-Valine. This is the primary validation test.
Base Hydrolysis 0.1 M NaOH24 - 48 hours at 60°CTests stability to basic conditions. Little to no degradation of the t-Boc group is expected.[][6]
Oxidation 3% H₂O₂24 hours at RTAssesses susceptibility to oxidation. The valine side chain is non-oxidizable, so significant degradation is not expected.
Thermal Stress 80°C (in solution)48 - 72 hoursEvaluates intrinsic thermal stability. May induce low levels of deprotection or other minor degradants.[16]
Photostability ICH Q1B conditions (UV/Vis light)Per ICH guidelineAssesses light sensitivity. The molecule lacks a significant chromophore, so photolytic degradation is unlikely.
Long-Term and Accelerated Stability Studies

Following the development of a validated stability-indicating method, formal stability studies are conducted according to International Council for Harmonisation (ICH) guidelines to determine the re-test period and recommend storage conditions.[17]

  • Accelerated Study: Performed under exaggerated storage conditions (e.g., 40°C / 75% RH) for 6 months. It is used to predict the long-term stability profile quickly.[18][19]

  • Long-Term Study: Performed under the recommended storage conditions (e.g., 5°C or 25°C / 60% RH) for a period covering the proposed re-test period (e.g., 12-24 months).[18][19]

Table 2: Example ICH-Compliant Stability Protocol Schedule

Study TypeStorage ConditionTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Testing frequency should be sufficient to establish the stability profile. For a stable substance, testing might occur every 3 months for the first year, every 6 months for the second, and annually thereafter.[18][20][21]

Section 4: Analytical Workflows and Data Interpretation

A logical workflow is essential for efficiently analyzing stability samples and interpreting the resulting data.

G cluster_1 Stability Study Workflow start Place Samples on Stability (t=0 Analysis) pull Pull Samples at Time Point start->pull hplc Analyze via Stability-Indicating HPLC-UV/MS Method pull->hplc end End of Study: Analyze Data Trends, Assign Re-test Period pull->end Final Time Point data Process Data: - Quantify Purity - Quantify Degradants hplc->data spec Compare to Specification data->spec pass In Specification: Continue Study spec->pass Yes fail OOS: Initiate Investigation spec->fail No pass->pull id Identify & Characterize New Degradants (if > threshold) fail->id

Caption: A typical workflow for a long-term stability study.

Data Interpretation: The primary output of the analysis is the purity of the t-Boc-Valine derivative over time and the profile of any impurities or degradants.

  • Mass Balance: A key aspect of a trustworthy study is achieving mass balance. The sum of the percentage of the parent compound and all its degradation products should remain close to 100% throughout the study. A significant drop in mass balance may indicate that some degradants are not being detected by the analytical method.

  • Degradant Identification: The primary degradation product under acidic or high-temperature stress is expected to be the corresponding isotopically labeled L-Valine. This can be confirmed by comparing its retention time and mass spectrum to a qualified reference standard. Any other degradant observed above the identification threshold (typically 0.10% as per ICH guidelines) must be structurally characterized.

  • Shelf-Life Determination: The re-test period is determined by analyzing the rate of degradation from the long-term stability data and extrapolating to the time at which the purity would reach the established specification limit.

Table 3: Recommended Storage and Handling

ParameterRecommendationJustification
Temperature Store at 2-8°C or frozen (-20°C).[22]Minimizes thermal degradation and any potential low-level acid-catalyzed hydrolysis from trace acidic impurities.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Protects from atmospheric moisture and potential contaminants.
pH Avoid contact with acidic materials. Use neutral or slightly basic buffers if preparing solutions.The t-Boc group is highly susceptible to acid-catalyzed cleavage.[][6]
Light Store in an amber vial or protected from light.While not highly photosensitive, this is good laboratory practice to prevent any potential photolytic degradation.

Conclusion

The stability of isotope-labeled t-Boc-Valine derivatives is fundamentally governed by the acid lability of the t-Boc protecting group. While generally stable under recommended storage conditions, exposure to acidic environments, and to a lesser extent, elevated temperatures, will lead to its primary degradation product: free, isotopically labeled L-Valine. The presence of the isotopic label itself is not expected to significantly alter this stability profile.

A robust assessment of stability hinges on a well-designed study protocol, beginning with forced degradation to develop a specific, stability-indicating analytical method. Subsequent long-term and accelerated studies, conducted according to established guidelines, provide the necessary data to define appropriate storage conditions and establish a reliable re-test period. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of these critical reagents, thereby safeguarding the validity and reproducibility of their scientific outcomes.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]

  • Fengchen Group. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). valine degradation | Pathway. PubChem. Retrieved from [Link]

  • St-Cyr, B., & Arndtsen, B. A. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6899–6903. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope composition of amino acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Wang, W., Singh, S., & Zeng, D. L. (2007). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 1(5), 428–440. Retrieved from [Link]

  • Yang, J., et al. (2022). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Retrieved from [Link]

  • Deutz, N. E., & Wolfe, R. R. (2005). Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review. Hormone Research in Paediatrics, 64(Suppl. 2), 14-19. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Valine, leucine and isoleucine degradation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q1: Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Lescop, E., & Schanda, P. (2014). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Current Opinion in Structural Biology, 24, 73-81. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. PubChem. Retrieved from [Link]

  • Makhatadze, G. I., & Privalov, P. L. (1995). Solvent isotope effect and protein stability. Biophysical Chemistry, 55(1-2), 1-9. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • AMS Bio. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104325. Retrieved from [Link]

  • Hawe, A., et al. (2021). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Journal of Pharmaceutical Sciences, 110(8), 2825-2835. Retrieved from [Link]

  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

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Methodological & Application

Application Note: A Practical Guide to Solid-Phase Peptide Synthesis of Isotopically Labeled Peptides Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of peptides incorporating stable isotope-labeled amino acids, specifically focusing on the use of L-Valine-N-t-BOC (13C5,15N), via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically grounded explanations for methodological choices, and robust protocols for synthesis, cleavage, and purification. By integrating field-proven insights with authoritative references, this document serves as a self-validating system for the successful synthesis of high-purity, isotopically labeled peptides for applications in proteomics, biomolecular NMR, and as internal standards for mass spectrometry-based quantification.[1][2][3][4]

Introduction: The Significance of Isotopically Labeled Peptides and the Robustness of Boc-SPPS

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, allows for the efficient assembly of peptides on an insoluble polymer support.[5] This methodology simplifies the purification process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing.[5] While both Fmoc/tBu and Boc/Bzl protection strategies are widely used, Boc-SPPS offers distinct advantages for the synthesis of complex, lengthy, or hydrophobic peptides where aggregation can be a challenge.[6][7]

The incorporation of stable isotope-labeled amino acids, such as L-Valine-¹³C₅,¹⁵N, into synthetic peptides is a powerful tool in modern life sciences research.[2][4][8] These labeled peptides are indispensable as internal standards for the absolute quantification of proteins and peptides in complex biological samples by mass spectrometry.[3][4] They also play a crucial role in biomolecular NMR studies to elucidate protein structure and dynamics.[9] This guide will focus on the practical application of Boc chemistry for the synthesis of such valuable research tools.

The Chemistry of Boc Solid-Phase Peptide Synthesis

The Boc/Bzl protection scheme utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids.[10] More acid-stable, benzyl-based protecting groups are employed for the side chains of reactive amino acids. While not strictly orthogonal, the differential acid lability—moderate acid for Boc removal and strong acid for side-chain deprotection and cleavage—forms the basis of this strategy.[10]

The synthesis cycle involves a series of repeated steps:

  • Deprotection: Removal of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA).[10][11]

  • Neutralization: Conversion of the resulting ammonium salt to a free amine to enable the subsequent coupling reaction.[10]

  • Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free amine of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][12][13]

Materials and Reagents

Successful peptide synthesis is contingent on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade and reagents are of high purity.

Category Item Notes
Resins Merrifield Resin (chloromethylated polystyrene) or PAM ResinMerrifield resin is a classic choice for Boc-SPPS.[11][14] PAM resin offers enhanced stability to the repeated TFA treatments, minimizing peptide loss during the synthesis of longer chains.[7][11]
Amino Acids Boc-L-Valine-¹³C₅,¹⁵NThe isotopically labeled building block.
Other Boc-protected amino acids with appropriate side-chain protectionBenzyl-based protecting groups are standard.
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)High-purity, amine-free DMF is critical to prevent premature deprotection.[15]
Isopropanol (IPA), Methanol (MeOH), Diethyl ether (cold)For washing and peptide precipitation.
Reagents Trifluoroacetic acid (TFA)For Boc deprotection.[16][17]
Diisopropylethylamine (DIEA) or Triethylamine (TEA)For neutralization.[10]
Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)Common coupling reagents.[18] HOBt is included to suppress side reactions.[18]
Anhydrous Hydrogen Fluoride (HF) or TFMSAFor final cleavage.[11][12][19] Caution: HF is extremely toxic and requires specialized equipment.[12][19]
Scavengers (e.g., anisole, p-cresol, thioanisole)To trap reactive carbocations generated during cleavage.[11][12]
Ninhydrin Test KitFor monitoring coupling efficiency.[20][21]

Experimental Protocols

This section provides a step-by-step guide for the manual synthesis of a model peptide incorporating L-Valine-¹³C₅,¹⁵N.

Resin Preparation and First Amino Acid Loading

The initial step is the covalent attachment of the C-terminal amino acid to the solid support. For Merrifield resin, the cesium salt method is preferred to avoid racemization and the formation of quaternary ammonium salts.[11]

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.[14][15]

  • First Amino Acid Attachment (Cesium Salt Method):

    • Prepare the cesium salt of the first Boc-protected amino acid.

    • Add the Boc-amino acid cesium salt to the swollen resin in DMF.

    • Heat the mixture to facilitate the esterification reaction.

    • After the reaction is complete, wash the resin thoroughly with DMF, MeOH, and DCM, and dry under vacuum.

  • Determination of Resin Substitution: The loading of the first amino acid can be determined by methods such as elemental analysis or titration.[22]

The SPPS Cycle: Elongation of the Peptide Chain

The following cycle is repeated for each subsequent amino acid, including the L-Valine-N-t-BOC (13C5,15N).

SPPS_Cycle start Start with Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% TEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA, DCC/HOBt in DMF/DCM) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 ninhydrin 7. Ninhydrin Test (Check for completion) wash3->ninhydrin ninhydrin->coupling Incomplete, Recouple end_cycle Next Amino Acid or Final Cleavage ninhydrin->end_cycle Coupling Complete

Caption: The iterative cycle of Boc-SPPS.

Step-by-Step Protocol for One Cycle:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[6]

  • Boc Deprotection:

    • Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[11]

    • Drain and add fresh 50% TFA/DCM and react for 20-25 minutes.[11] This step generates a TFA salt of the N-terminal amine.[10]

  • Washing: Wash the resin thoroughly with DCM (2x) and IPA (2x) to remove residual TFA.[11]

  • Neutralization:

    • Treat the resin with a 10% solution of TEA or DIEA in DCM for 2 minutes. Repeat this step.[10][11] This converts the TFA salt to a free amine, which is necessary for the coupling reaction.[10]

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3-5 equivalents relative to resin substitution) and HOBt (3-5 equivalents) in DMF.[6]

    • In a separate vessel, dissolve DCC (3-5 equivalents) in DCM.

    • Add the amino acid/HOBt solution to the resin, followed by the DCC solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The DCC activates the carboxylic acid, facilitating amide bond formation.[18][23]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

  • Monitoring the Coupling Reaction (Ninhydrin Test):

    • Take a small sample of the resin beads (10-15).[21]

    • Perform the Kaiser (ninhydrin) test.[20][21] A blue color indicates the presence of free primary amines, signifying an incomplete coupling.[20] If the test is positive, repeat the coupling step. A yellow/colorless result indicates a complete reaction.

Final Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. This is typically achieved with strong acidolysis.

HF Cleavage Protocol (Requires specialized apparatus): [12]

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a HF-resistant reaction vessel.[12]

  • Adding Scavengers: Add scavengers (e.g., a mixture of anisole and p-cresol) to the vessel.[11] Scavengers are crucial for trapping the reactive carbocations generated during the cleavage, which can otherwise lead to side reactions with sensitive residues like Trp, Met, and Cys.[10][12]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF into the vessel (approximately 10 mL per gram of peptide-resin).[11]

  • Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes.[11]

  • HF Evaporation: Remove the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly.[11]

    • Filter to separate the resin.

    • The crude peptide will precipitate in the ether.

  • Extraction and Lyophilization: Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a dry powder.

TFMSA Cleavage Protocol (Alternative to HF): [6][13][19]

  • Preparation: Suspend the dried peptide-resin in a cleavage cocktail, typically consisting of TFMSA, TFA, and a scavenger like thioanisole.[6]

  • Cleavage Reaction: Stir the mixture at room temperature for 1-2 hours.[6]

  • Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the peptide.[6]

  • Isolation: Collect the crude peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[6]

Purification and Characterization

The crude peptide obtained after cleavage is a mixture of the desired product and various deletion or modified sequences. Purification is essential to obtain a high-purity product.

Purification by HPLC
  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[24][25][26][27]

  • Mobile Phases: Typically, a gradient of water and acetonitrile containing an ion-pairing agent like TFA (0.1%) is used.[27]

  • Procedure: Dissolve the crude peptide in the initial mobile phase, inject it onto a suitable C18 column, and elute with an increasing gradient of acetonitrile. Collect fractions corresponding to the main peak.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level (typically >95%) and lyophilize.[24]

Characterization by Mass Spectrometry
  • Purpose: Mass spectrometry (MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

  • Expected Result: The observed molecular weight should match the calculated molecular weight of the peptide containing the L-Valine-¹³C₅,¹⁵N isotope label. The mass will be shifted by +6 Da compared to its unlabeled counterpart (5 from ¹³C and 1 from ¹⁵N).

Conclusion

The Boc-SPPS strategy remains a powerful and reliable method for the synthesis of peptides, including those containing stable isotope labels. By carefully selecting high-quality reagents, adhering to robust protocols, and monitoring the reaction progress, researchers can successfully synthesize high-purity labeled peptides. The detailed protocols and scientific rationale provided in this application note offer a comprehensive guide for professionals in peptide chemistry, enabling the production of critical reagents for advanced research in proteomics and drug development.

References

  • Vertex AI Search. (n.d.). Boc Solid Phase Peptide Synthesis Methods. Retrieved February 3, 2026.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved February 3, 2026.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 3, 2026.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Retrieved February 3, 2026.
  • Nowick, J. S., et al. (2020).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved February 3, 2026.
  • OChem Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved February 3, 2026.
  • ResearchGate. (2021). Calculating Amount of Functionalization of Merrifield Resin?. Retrieved February 3, 2026.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 3, 2026.
  • Silantes. (n.d.). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved February 3, 2026.
  • Cambridge Isotope Laboratories. (n.d.). L-Valine-N-t-Boc (¹³C₅, 97%; ¹⁵N, 97%). Retrieved February 3, 2026.
  • Hojo, H., & Shiosaki, K. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1756, 1-9.
  • Sigma-Aldrich. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved February 3, 2026.
  • Taylor & Francis. (n.d.). Merrifield resin – Knowledge and References. Retrieved February 3, 2026.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026.
  • Chemical Communications (RSC Publishing). (n.d.). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Retrieved February 3, 2026.
  • Sigma-Aldrich. (n.d.). L-Valine- 13 C 5 , 15 N. Retrieved February 3, 2026.
  • YouTube. (2022). Peptide Hand Synthesis Part 4: Ninhydrin Test [Video].
  • AAPPTec. (n.d.).
  • Taylor & Francis. (n.d.). Merrifield resin – Knowledge and References. Retrieved February 3, 2026.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved February 3, 2026.
  • MedchemExpress.com. (n.d.). L-Valine-13C5,15N, (S) -. Retrieved February 3, 2026.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 1-32.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Peptide Synthesis. Retrieved February 3, 2026.
  • Thermo Fisher Scientific. (n.d.). UB 29 Peptide Synthesizer. Retrieved February 3, 2026.
  • Scientific Laboratory Supplies. (n.d.). L-Valine-13C5,15N, 98 atom % 1 | 600148-1G. Retrieved February 3, 2026.
  • Waters. (n.d.).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 3, 2026.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Retrieved February 3, 2026.

Sources

Application Note: Precision Proteomics through Absolute Quantification (AQUA)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis and Application of AQUA Peptides Incorporating 13C515N Boc-Valine

Audience: Researchers, scientists, and drug development professionals engaged in quantitative proteomics.

I. Executive Summary: The Imperative for Absolute Quantification in Modern Proteomics

In the landscape of systems biology and drug development, the ability to move beyond relative protein expression to absolute quantification is paramount. The Absolute QUAntification (AQUA) strategy provides a robust framework for determining the precise molar amount of a target protein within a complex biological sample.[1][2] This is achieved through the use of synthetic peptides, which are chemically identical to their endogenous counterparts but are mass-shifted through the incorporation of stable isotopes.[1][3] These "heavy" peptides serve as ideal internal standards, co-eluting with the native peptide during liquid chromatography and exhibiting identical ionization efficiency in the mass spectrometer.[4][5] This application note provides a comprehensive guide to the synthesis of AQUA peptides, with a specific focus on the incorporation of 13C515N Boc-Valine, and their subsequent application in targeted mass spectrometry-based protein quantification.

II. The AQUA Principle: A Foundation of Stoichiometric Control

The core principle of the AQUA methodology lies in the concept of isotope dilution mass spectrometry. A known quantity of a heavy-labeled synthetic peptide is introduced into a biological sample, typically a cell lysate or tissue homogenate, prior to or following proteolytic digestion.[4][6] The endogenous, or "light," peptide and the synthetic, "heavy," AQUA peptide are then analyzed simultaneously by mass spectrometry.[4] Because the two species are chemically identical, they behave indistinguishably during sample preparation and analysis, correcting for variations in sample handling, digestion efficiency, and instrument performance. The ratio of the signal intensities of the light and heavy peptides, as measured by the mass spectrometer, allows for the direct calculation of the absolute amount of the endogenous peptide, and by extension, the target protein.[4][7]

Key Advantages of the AQUA Strategy:

  • Absolute Quantification: Unlike methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) which provide relative quantification, AQUA delivers absolute molar amounts of a target protein.[3]

  • High Specificity and Accuracy: Targeted analysis of specific peptides minimizes interferences from complex biological matrices, leading to highly accurate and reproducible results.[8]

  • Versatility: Applicable to a wide range of sample types, including clinical tissues and body fluids where metabolic labeling is not feasible.[8]

  • Post-Translational Modification (PTM) Analysis: AQUA peptides can be synthesized with specific PTMs, enabling the absolute quantification of modified protein isoforms.[1]

III. Strategic Incorporation of 13C515N Boc-Valine: Design and Rationale

The choice of the isotopically labeled amino acid is a critical step in the design of an AQUA peptide. Valine, an aliphatic amino acid, is often a strategic choice for labeling as it is less expensive than labeling amino acids with protected side chains like arginine or lysine.[7] The use of 13C and 15N isotopes ensures a significant mass shift without altering the physicochemical properties of the amino acid.[9] A 13C5, 15N-labeled Valine will result in a mass increase of 6 Daltons compared to its unlabeled counterpart.[10]

The tert-Butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for its stability under basic and nucleophilic conditions and its facile removal with moderate acid.[11]

Properties of 13C515N Boc-Valine:

PropertyValueSource
Molecular FormulaC5H11NO2 (unlabeled)[12]
Labeled Formula(13CH3)213CH13CH(15NH2)13CO2H
Mass Shift+6 Da[10]
Isotopic PurityTypically >98%[13]

IV. Experimental Protocol: Solid-Phase Synthesis of an AQUA Peptide

This protocol outlines the manual synthesis of a hypothetical AQUA peptide, Ac-Leu-Gly-Val-Glu-Phe-NH2 (where Val is 13C515N-labeled Valine), using Boc-based solid-phase peptide synthesis (SPPS).

A. Materials and Reagents
  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Boc-protected amino acids (Boc-Leu-OH, Boc-Gly-OH, 13C515N Boc-Val-OH, Boc-Glu(OtBu)-OH, Boc-Phe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

B. Synthesis Workflow

AQUA_Peptide_Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Purification & QC Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling (Boc-Phe-OH, HBTU, DIPEA) Deprotection1->Coupling1 Capping 4. Capping (Acetic Anhydride) Coupling1->Capping Wash1 Wash (DMF/DCM) Capping->Wash1 Deprotection2 5. Boc Deprotection (50% TFA/DCM) Wash1->Deprotection2 Coupling2 6. Coupling (Boc-Glu(OtBu)-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 7. Boc Deprotection Wash2->Deprotection3 Coupling_Val 8. Coupling (13C5 15N Boc-Val-OH) Deprotection3->Coupling_Val Wash3 Wash Coupling_Val->Wash3 Repeat_Cycles 9. Repeat Cycles (Gly, Leu) Wash3->Repeat_Cycles Final_Deprotection 10. Final Deprotection Repeat_Cycles->Final_Deprotection Cleavage 11. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 12. Ether Precipitation Cleavage->Precipitation Purification 13. HPLC Purification Precipitation->Purification QC 14. Quality Control (LC-MS, AAA) Purification->QC

Figure 1. Step-by-step workflow for the synthesis and purification of an AQUA peptide.

C. Step-by-Step Methodology
  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[14]

  • First Amino Acid Coupling (Phenylalanine):

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Boc-Phe-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Subsequent Amino Acid Couplings (Glu, Val*, Gly, Leu):

    • Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.[15]

    • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF.

    • Coupling: Repeat the activation and coupling steps for each subsequent amino acid, including the crucial incorporation of 13C515N Boc-Valine.

  • N-terminal Acetylation: After the final amino acid coupling, cap the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

V. Purification and Quality Control: Ensuring Stoichiometric Accuracy

The purity of the AQUA peptide is critical for accurate quantification. The crude synthetic peptide will contain impurities that need to be removed.[16]

A. Purification by Reverse-Phase HPLC

Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B concentration.

Collect fractions and analyze by analytical LC-MS to identify those containing the pure peptide.

B. Quality Control
  • Mass Spectrometry: Confirm the identity and isotopic incorporation of the purified peptide by electrospray ionization mass spectrometry (ESI-MS). The measured mass should correspond to the theoretical mass of the 13C515N-labeled peptide.

  • Amino Acid Analysis (AAA): Perform amino acid analysis to accurately determine the peptide concentration. This is the gold standard for quantifying the AQUA peptide stock solution.

AQUA_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quant Data Analysis & Quantification Sample Biological Sample (e.g., Cell Lysate) Spike Spike in known amount of 13C5 15N-labeled AQUA Peptide Sample->Spike Digest Proteolytic Digestion (e.g., Trypsin) Spike->Digest LC LC Separation (Co-elution of light & heavy peptides) Digest->LC MS Tandem Mass Spectrometry (SRM/MRM) LC->MS XIC Generate Extracted Ion Chromatograms (XICs) MS->XIC Ratio Calculate Peak Area Ratio (Light/Heavy) XIC->Ratio Absolute_Quant Determine Absolute Amount of Endogenous Peptide Ratio->Absolute_Quant

Figure 2. Overall workflow for an AQUA experiment using a synthesized heavy peptide.

VI. Application in a Targeted Proteomics Experiment

Once the 13C515N-labeled AQUA peptide is synthesized, purified, and quantified, it can be used as an internal standard for absolute quantification of the target protein.

A. Experimental Design
  • Sample Preparation: Lyse cells or homogenize tissue to extract proteins.

  • Spiking: Add a precisely known amount of the AQUA peptide to the protein extract.

  • Digestion: Digest the protein sample with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[6][19] Monitor specific precursor-to-fragment ion transitions for both the endogenous (light) and the AQUA (heavy) peptides.

B. Data Analysis and Interpretation
  • Generate extracted ion chromatograms (XICs) for the light and heavy peptide transitions.[4]

  • Integrate the peak areas for both the endogenous and the AQUA peptides.

  • Calculate the ratio of the peak areas (Endogenous/AQUA).

  • Determine the absolute amount of the endogenous peptide using the following equation:

    Amount of Endogenous Peptide = (Peak AreaEndogenous / Peak AreaAQUA) * Amount of Spiked AQUA Peptide

Hypothetical Quantification Data:

SampleSpiked AQUA Peptide (fmol)Peak Area (Endogenous)Peak Area (AQUA)Calculated Endogenous Peptide (fmol)
Control Cell Lysate1001.2 x 1062.4 x 10650
Treated Cell Lysate1003.6 x 1062.5 x 106144

This data illustrates a nearly 3-fold increase in the absolute amount of the target protein upon treatment.

VII. Conclusion: A Powerful Tool for Precision Medicine and Drug Development

The AQUA strategy, empowered by the precise synthesis of stable isotope-labeled peptides such as those incorporating 13C515N Boc-Valine, offers an unparalleled level of accuracy and reproducibility in protein quantification.[8] This approach is instrumental in a variety of applications, from the validation of biomarkers and the elucidation of signaling pathways to the characterization of drug efficacy and toxicity.[13][20] By providing a direct measure of protein abundance, AQUA enables researchers to build more accurate biological models and make more informed decisions in their scientific pursuits.

VIII. References

  • Absolute Quantification: AQUA - Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. (n.d.). Retrieved from [Link]

  • Absolute quantitation (AQUA) of peptides - The Rockefeller University. (n.d.). Retrieved from [Link]

  • Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Retrieved from [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC - YouTube. (2022, December 1). Retrieved from [Link]

  • Absolute protein quantification scheme using AQUA reference peptides - ResearchGate. (n.d.). Retrieved from [Link]

  • Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Application of AQUA Technology in Protein Research | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • The Absolute Quantification Strategy | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Sigma Introduces New Custom AQUA Peptides - BioSpace. (2005, October 19). Retrieved from [Link]

  • Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. (2003). PNAS, 100(12), 6940-6945. Retrieved from [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. (n.d.). Retrieved from [Link]

  • Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quality control of synthetic peptides - Innovagen AB. (n.d.). Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub - Gilson. (n.d.). Retrieved from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. (n.d.). Retrieved from [Link]

  • Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for NMR Sample Preparation of ¹³C,¹⁵N-Labeled Boc-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in NMR-Based Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of researchers in structural biology, metabolomics, and drug discovery. It provides unparalleled atomic-level insights into molecular structure, dynamics, and interactions in solution.[1][2] The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into molecules of interest significantly enhances the power of NMR.[3][4] This isotopic enrichment, often referred to as labeling, overcomes the low natural abundance of these NMR-active nuclei, thereby boosting signal sensitivity and enabling a suite of powerful multi-dimensional experiments.[5]

This guide provides a comprehensive protocol for the preparation of high-quality NMR samples of Boc-L-Valine uniformly labeled with ¹³C and ¹⁵N. Boc-Valine, a derivative of the essential amino acid valine with a tert-butoxycarbonyl (Boc) protecting group, is a crucial building block in peptide synthesis and a valuable small molecule for studying protein-ligand interactions. The dual ¹³C and ¹⁵N labeling allows for detailed structural and dynamic studies of the valine moiety in various molecular contexts.

This document is designed for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the user can adapt and troubleshoot the protocol to meet their specific experimental needs.

Materials and Equipment

Materials:
  • ¹³C,¹⁵N-labeled Boc-L-Valine (ensure high isotopic enrichment and chemical purity from the supplier)[6]

  • Deuterated NMR solvents (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d) of high purity (≥99.8% D)

  • Deuterated buffer components (if required, e.g., deuterated Tris, phosphate salts)

  • pH indicator strips or a calibrated pH meter with a micro-probe

  • Dilute acid and base solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH in D₂O)

  • High-quality 5 mm NMR tubes and caps

  • Lint-free wipes

  • Acetone and deionized water for cleaning

Equipment:
  • Analytical balance (± 0.01 mg precision)

  • Vortex mixer

  • Pipettes and tips

  • Filtration system (e.g., syringe filter with a compatible membrane, or a Pasteur pipette with a small cotton or glass wool plug)

  • Fume hood

Understanding Your Sample: Key Properties of Boc-Valine

A thorough understanding of the physicochemical properties of ¹³C,¹⁵N-labeled Boc-Valine is critical for successful NMR sample preparation.

Solubility Profile

Boc-L-Valine is an amphiphilic molecule with a nonpolar isobutyl side chain and the moderately polar Boc-protecting group, alongside a polar carboxylic acid group. This structure dictates its solubility.

  • Qualitative Solubility : It exhibits good solubility in many organic solvents such as DMSO, methanol, and chloroform, but has limited solubility in water.[7]

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[8]

  • pH Stability : The Boc group is generally stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid) and can be slowly removed under moderately acidic conditions.[5][8] For NMR experiments, it is crucial to maintain the pH of the sample in the neutral to slightly acidic range (pH 6-7.5) to ensure the integrity of the Boc group, especially during long experiments.[9]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages in the preparation of an NMR sample of ¹³C,¹⁵N-labeled Boc-Valine.

NMR_Sample_Preparation cluster_prep Preparation cluster_dissolution Dissolution & pH Adjustment cluster_finalization Finalization weigh Weigh Labeled Boc-Valine dissolve Dissolve Sample (Vortex/Sonicate) weigh->dissolve Add to vial solvent Select Deuterated Solvent solvent->dissolve Add solvent ph_adjust Adjust pH (if necessary) dissolve->ph_adjust Check pH filter Filter Sample ph_adjust->filter transfer Transfer to NMR Tube filter->transfer qc Quality Control (1D NMR) transfer->qc

A streamlined workflow for preparing high-quality NMR samples.

Detailed Protocol for NMR Sample Preparation

This protocol provides a step-by-step guide for preparing a standard 500 µL NMR sample.

Step 1: Determine the Target Concentration

The desired concentration will depend on the specific NMR experiment and the spectrometer's sensitivity.

  • For ¹H NMR and sensitive 2D experiments (e.g., HSQC), a concentration of 1-5 mM is often sufficient.

  • For less sensitive experiments like direct ¹³C NMR, a higher concentration of 10-50 mM or even higher may be necessary, solubility permitting.[10]

Step 2: Weighing the ¹³C,¹⁵N-labeled Boc-Valine

Accuracy in this step is crucial for achieving the target concentration.

  • Place a clean, dry microcentrifuge tube or small vial on the analytical balance and tare it.

  • Carefully add the desired amount of ¹³C,¹⁵N-labeled Boc-Valine to the tube. Record the exact mass.

Step 3: Solvent Selection and Dissolution

The choice of deuterated solvent is critical and should be based on the solubility of Boc-Valine and the experimental requirements.

  • Based on preliminary solubility tests, select an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).

  • Add the calculated volume of the chosen deuterated solvent to the vial containing the weighed Boc-Valine. For a standard 5 mm NMR tube, a final volume of 500-600 µL is typical.

  • Vortex the sample thoroughly to facilitate dissolution. Gentle sonication in a water bath can be used if the compound is slow to dissolve, but avoid excessive heating.

Step 4: pH Adjustment (for aqueous-containing samples)

If your experiment requires an aqueous buffer system (e.g., for interaction studies), careful pH control is essential to protect the Boc group.

  • Prepare your buffer using deuterated components to minimize interfering solvent signals. A common choice is a phosphate buffer.

  • After dissolving the Boc-Valine in the buffered D₂O solution, check the pH using a calibrated micro-pH probe.

  • Adjust the pH to the desired range (typically 6.0-7.5) by adding microliter amounts of dilute DCl or NaOD.[9]

Step 5: Filtration and Transfer to the NMR Tube

It is imperative to remove any particulate matter from the sample to ensure good spectral quality (i.e., sharp lines and a flat baseline).

  • Filter the sample directly into a clean, high-quality 5 mm NMR tube. This can be done using a syringe filter with a membrane compatible with your solvent, or by passing the solution through a Pasteur pipette with a small, tightly packed plug of glass wool.

  • Ensure the final sample height in the NMR tube is appropriate for your spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube securely and label it clearly.

Quality Control of Your NMR Sample

Before proceeding with lengthy and complex NMR experiments, it is essential to perform some basic quality control checks.

1. Visual Inspection: The sample should be clear and free of any visible particles or phase separation.

2. 1D ¹H NMR Spectrum: Acquire a quick 1D ¹H NMR spectrum. This will allow you to:

  • Confirm the presence of your compound.
  • Assess the sample concentration.
  • Check for any major impurities.
  • Evaluate the linewidths, which should be sharp for a well-prepared sample.

3. ¹³C and ¹⁵N NMR Spectra: For a ¹³C,¹⁵N-labeled sample, acquiring 1D ¹³C and/or 2D ¹H-¹³C and ¹H-¹⁵N HSQC spectra is the ultimate quality check.

  • Expected Chemical Shifts : The chemical shifts for ¹³C,¹⁵N-labeled Boc-Valine are expected to be very similar to those of the unlabeled compound. The table below provides reference ¹H and ¹³C chemical shifts for unlabeled Boc-L-Valine in CDCl₃. Note that chemical shifts are sensitive to solvent, concentration, and pH.[11][12]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxyl (COOH)~10.9~177
Amide (NH)~5.09-
α-CH~4.27~63
β-CH~2.20~32
γ-CH₃~1.00, ~0.94~20, ~19
Boc (C(CH₃)₃)~1.45~28
Boc (quaternary C)-~80
Boc (C=O)-~156

Data compiled from various sources and should be used as a reference.[10][12]

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Solubility Incorrect solvent choice; sample concentration too high.Try a different deuterated solvent or a solvent mixture. Gently warm the sample. Reduce the sample concentration.
Broad NMR Signals Sample too concentrated; presence of paramagnetic impurities; sample degradation.Dilute the sample. Filter the sample again. Check for signs of degradation (e.g., loss of the Boc group) by comparing with a fresh sample.
Extra Peaks in the Spectrum Impurities in the compound or solvent; degradation of the sample.Check the purity of the starting material and solvent. Re-purify the Boc-Valine if necessary. Prepare a fresh sample, ensuring pH is controlled.
Loss of Boc Group Acidic conditions.Prepare the sample under neutral or slightly basic conditions. Use deuterated buffers to maintain a stable pH.

Conclusion

The preparation of a high-quality NMR sample is the foundation of a successful NMR experiment. By carefully considering the properties of ¹³C,¹⁵N-labeled Boc-Valine, particularly its solubility and the stability of the Boc protecting group, and by following a meticulous preparation protocol, researchers can obtain high-resolution, artifact-free spectra. This, in turn, will enable the extraction of rich structural and dynamic information, ultimately advancing research in drug discovery and structural biology.

References

  • Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1234. [Link]

  • PubChem. (n.d.). Boc-L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Latham, M. P., & Kay, L. E. (2016). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Interface focus, 6(4), 20160037. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Higman, V. A. (2012). 15N,13C. Protein NMR. Retrieved from [Link]

  • Prins, L. J., et al. (2015). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 51(8), 1439-1442. [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • Pellecchia, M., et al. (2008). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert opinion on drug discovery, 3(8), 917-930. [Link]

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High-Fidelity Boc-Chemistry Solid Phase Peptide Synthesis (SPPS) for Isotope-Labeled Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

While Fmoc-chemistry has become the industrial standard for routine peptide synthesis, Boc-chemistry remains the "gold standard" for difficult, aggregation-prone sequences, hydrophobic domains, and thioester generation. For researchers incorporating stable isotope labels (


, 

,

) for NMR or quantitative Mass Spectrometry (AQUA), Boc-chemistry offers a distinct advantage: the ability to dissolve aggregates via the protonation of the N-terminus during the chain assembly, ensuring complete coupling of expensive labeled residues.

However, the cost of isotope-labeled amino acids (often $500–$2,000 per gram) necessitates a deviation from standard SPPS protocols which typically demand 4–10 equivalents of amino acid. This guide presents a hybridized protocol : utilizing high-efficiency In Situ Neutralization for the backbone, and a Stoichiometric Conservation Cycle for the labeled residues.

Core Principles (The "Why")
  • In Situ Neutralization (The Kent Protocol): Unlike standard protocols that neutralize the resin before coupling (allowing chains to aggregate), this method adds the base (DIEA) simultaneously with the activated amino acid. The peptide chain remains protonated (and solvated) until the exact moment of reaction, maximizing access to the active site.

  • Isotope Conservation: We utilize a "Single-Shot High-Concentration" approach for labeled residues, reducing equivalents from 4.0 to 1.2, utilizing minimal solvent volumes to drive kinetics.

Experimental Workflow Visualization

The following diagram outlines the decision logic for standard versus isotope-labeled cycles.

Boc_Isotope_Workflow Start Start: Boc-Amino Acid-PAM Resin Deprotect Deprotection (100% TFA, 2x 1 min) Start->Deprotect Wash Flow Wash (DMF, 30s) Deprotect->Wash Decision Is Next AA Isotope Labeled? Wash->Decision Std_Act Standard Activation (HBTU/DIEA, 4.0 eq) Decision->Std_Act No (Standard) Iso_Act Precision Activation (HATU/DIEA, 1.2 eq) Min. Volume Decision->Iso_Act Yes (Precious) Std_Cpl Standard Coupling (10-15 min) Std_Act->Std_Cpl Check Kaiser Test (Ninhydrin) Std_Cpl->Check Iso_Cpl Extended Coupling (60 min + Monitoring) Iso_Act->Iso_Cpl Iso_Rec Recover Unreacted AA (Optional) Iso_Cpl->Iso_Rec Save Filtrate Iso_Cpl->Check Recouple Recouple Check->Recouple Color (Positive) Next Next Cycle Check->Next Blue (Negative) Recouple->Std_Cpl Next->Deprotect Repeat Cycle Cleavage HF Cleavage Next->Cleavage Sequence Complete

Figure 1: Logic flow for Boc-SPPS distinguishing between standard bulk amino acids and precious isotope-labeled reagents.

Pre-Synthesis Planning

Resin Selection[1][2]
  • PAM Resin (Phenylacetamidomethyl): Preferred for generating C-terminal carboxylic acids. Highly stable to TFA, preventing premature loss of peptide chains during the synthesis of long sequences.

  • MBHA Resin (Methylbenzhydrylamine): Required if a C-terminal Amide is desired.

Reagent Preparation Table
ReagentConcentration / SpecsPurpose
TFA (Trifluoroacetic acid) 100% (Neat)Rapid, total removal of Boc group.[1]
DMF (Dimethylformamide) Peptide Grade, Amine-freeMain solvent. Must be free of dimethylamine to prevent premature Fmoc removal (if hybrid) or side reactions.
DIEA (Diisopropylethylamine) 99.5% RedistilledBase for activation.
HBTU 0.5 M in DMFStandard activator.
HATU 0.5 M in DMFHigh-power activator for Isotope Labeled AAs.

Protocol Phase 1: Chain Assembly (In Situ Neutralization)

Safety Note: All steps must be performed in a fume hood. TFA is corrosive; DMF is hepatotoxic.

A. Standard Cycle (Non-Labeled Residues)
  • Deprotection: Treat resin with 100% TFA for 1 min. Drain. Repeat for 1 min.

    • Expert Insight: Using 100% TFA is faster and cleaner than 50% TFA/DCM, reducing the exposure time of the peptide to acidolysis scavengers.

  • Flow Wash: Wash rapidly with DMF for 30–60 seconds.

    • Note: Do not add a neutralization step (e.g., TEA/DCM) here. Leave the N-terminus as the protonated trifluoroacetate salt.

  • Coupling:

    • Dissolve Boc-AA (4.0 eq) and HBTU (3.9 eq) in DMF (final conc. ~0.2–0.4 M).[2]

    • Add DIEA (6.0 eq) to the amino acid mixture.

    • Immediately add this activated solution to the protonated resin.

    • Shake/Vortex for 10–15 minutes.

  • Drain & Wash: Drain reaction vessel. Wash with DMF (2x).

B. Isotope Cycle (Precious Reagents)

Objective: Maximize coupling with minimal reagent (1.2 eq).

  • Deprotection: Same as above (100% TFA).

  • Flow Wash: Same as above (DMF).

  • Precision Activation:

    • Weigh 1.2 equivalents of the Isotope-Labeled Boc-AA.

    • Dissolve in the minimum volume of DMF required to wet the resin (concentration should be high, >0.5 M if possible).

    • Add HATU (1.1 eq) instead of HBTU (HATU is more reactive, crucial for low-stoichiometry).

    • Add DIEA (2.5 eq).

  • Coupling:

    • Add to resin immediately.

    • React for 45–60 minutes (longer time compensates for lower excess).

  • Monitoring (Mandatory):

    • Perform a Kaiser Test (Ninhydrin) on a few resin beads.

    • Result: If beads are colorless, coupling is complete. If blue, do not proceed .

    • Remediation:[1][3] If blue, recouple using a small amount of standard (unlabeled) AA if the label position allows, or perform a second coupling with recovered isotope reagent (see below).

Protocol Phase 2: HF Cleavage & Deprotection

Critical Safety Warning: Anhydrous Hydrogen Fluoride (HF) is lethal upon contact or inhalation. Bone demineralization and cardiac arrest can occur. This procedure requires a specialized Teflon/Kel-F vacuum line and full PPE (Face shield, neoprene gloves, apron).

Scavenger Selection

Boc cleavage generates reactive carbocations (t-butyl, benzyl). Scavengers act as "sponges" to prevent these from re-attaching to nucleophilic side chains (Met, Cys, Trp, Tyr).

Peptide CompositionRecommended Scavenger Cocktail (v/v)
Standard HF (90%) : p-Cresol (10%)
Contains Trp/Tyr HF (85%) : p-Cresol (10%) : p-Thiocresol (5%)
Contains Met/Cys HF (80%) : p-Cresol (10%) : p-Thiocresol (5%) : DMS (5%)
The "Low-High" HF Procedure (For Met/Cys/Trp Rich Peptides)

To prevent oxidation of labeled Methionine (


-Met) or alkylation of Cysteine:
  • Low HF Step:

    • Mix Resin with DMS (Dimethylsulfide) : p-Cresol : HF (65:10:25).

    • React at 0°C for 2 hours.

    • Mechanism:[4] Removes most side-chain groups via an

      
       mechanism, avoiding carbocation generation.
      
    • Evaporate HF and DMS under vacuum.

  • High HF Step:

    • Add fresh HF (90%) and p-Cresol (10%).

    • React at 0°C for 45 mins.

    • Mechanism:[4] Cleaves the stubborn bonds (Arg-Tos, Gly-PAM linkage) via

      
      .
      
Standard Workup[3][5][7]
  • Precipitate peptide in cold Diethyl Ether .

  • Centrifuge and wash pellet 3x with ether to remove scavengers.

  • Dissolve pellet in 50% Acetic Acid/Water (or 0.1% TFA/Water).

  • Lyophilize immediately.

Visualization of Cleavage Apparatus Logic

HF_Cleavage_Safety Resin Peptide-Resin (Dried) Reactor Teflon Reactor (Cooled to -78°C) Resin->Reactor Scavenger Add Scavengers (p-Cresol/DMS) Scavenger->Reactor Reaction Reaction (0°C, 1 Hour) Reactor->Reaction Warm to 0°C HF_Distill Distill HF (From Cylinder) HF_Distill->Reactor Vacuum Transfer Evap Vacuum Evaporation (Remove HF) Reaction->Evap Precip Ether Precipitation Evap->Precip Residue Extraction

Figure 2: Workflow for the safe handling of Anhydrous HF cleavage.

Troubleshooting & Quality Control

Common Issues in Isotope Synthesis
IssueCauseSolution
Incomplete Coupling (Blue Beads) Aggregation or Low Equivalents.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (Caution with Cys/His).
Racemization Base-catalyzed proton abstraction during slow coupling.Use HATU (faster activation). Ensure DIEA is not added until the exact moment of coupling.
Met-Oxidation (+16 Da) Scavenger failure during HF cleavage.Use the Low-High HF protocol.[5] Reduce workup time.
Formyl-Trp Adduct (+28 Da) Incomplete removal of Trp(For) group.Treat resin with 10% Piperidine/DMF before HF cleavage (if using Formyl protection) or use "Low-High" HF.
Verification
  • Analytical HPLC: Check purity >95%.

  • Mass Spectrometry (ESI-MS): Confirm isotope incorporation.

    • Example: If labeling with one L-[

      
      , 
      
      
      
      ]-Lysine, expect mass shift of +8 Da exactly.
    • Note: Check for "M-1" peaks which indicate incomplete isotope enrichment of the starting material (rare but possible).

References

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Valine-N-t-BOC (¹³C₅,¹⁵N) Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of isotopically labeled L-Valine-N-t-BOC into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The unique steric demands of valine, compounded by the bulky tert-butyloxycarbonyl (Boc) protecting group, often lead to suboptimal coupling efficiencies. This guide provides in-depth troubleshooting strategies, detailed protocols, and the rationale behind our recommendations to ensure the successful synthesis of your target peptide.

The use of expensive isotopically labeled reagents like L-Valine-N-t-BOC (¹³C₅,¹⁵N) underscores the need for maximizing coupling efficiency to prevent the loss of valuable materials.[1] While isotopic labeling itself does not significantly alter the chemical reactivity of the amino acid, the inherent challenges of coupling valine remain.[2][3]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the coupling of L-Valine-N-t-BOC.

Q1: Why is L-Valine-N-t-BOC considered a "difficult" amino acid to couple in SPPS?

The primary challenge lies in the steric hindrance presented by the bulky isopropyl side chain of valine in close proximity to the alpha-amino group. This steric bulk is further exacerbated by the large t-BOC protecting group, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This often results in incomplete or slow coupling reactions.[4][5]

Q2: My Kaiser test (or other ninhydrin-based test) is positive after the valine coupling step. What is the immediate course of action?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. The most immediate and common strategy is to perform a "double coupling," where the coupling procedure is repeated with a fresh solution of the activated L-Valine-N-t-BOC.[6][7] If the test remains positive after a second coupling, further optimization of the coupling method is necessary.

Q3: Does the isotopic labeling of L-Valine-N-t-BOC (¹³C₅,¹⁵N) affect its reactivity?

For the purposes of chemical synthesis, the isotopic labeling of valine does not significantly impact its reactivity or the steric challenges associated with its coupling. The principles and troubleshooting strategies for coupling labeled and unlabeled valine are identical. The primary consideration for labeled amino acids is the economic incentive to achieve the highest possible coupling efficiency to avoid wasting expensive material.[1]

Q4: Can I simply extend the coupling time to improve efficiency?

Extending the coupling time can be a viable strategy, particularly for difficult couplings.[4] However, prolonged reaction times can also lead to unwanted side reactions, such as racemization, depending on the activation method used. It is often more effective to combine a moderately extended coupling time with a more potent coupling reagent.

Q5: What is "capping" and when should I consider it?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step, typically using acetic anhydride. This permanently blocks these unreacted chains from participating in subsequent coupling steps, preventing the formation of deletion sequences. Capping should be considered a last resort if double coupling and optimized conditions still result in a positive Kaiser test, as it terminates a portion of your peptide chains.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling efficiency of L-Valine-N-t-BOC.

Step 1: Assess the Severity of the Coupling Issue

The first step in troubleshooting is to quantify the extent of the incomplete coupling.

  • Qualitative Monitoring: The Kaiser test is a common method for detecting primary amines. A deep blue color indicates a significant amount of unreacted amine, while a faint blue or violet suggests a more manageable issue.

  • Quantitative Monitoring: For more precise assessment, cleaving a small amount of resin and analyzing the resulting peptide fragments by HPLC and Mass Spectrometry can provide a quantitative measure of the desired product versus deletion sequences.

Step 2: Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. While standard carbodiimide reagents like DCC or DIC can be effective for many amino acids, they often fall short with valine.

Coupling Reagent Class Key Advantages Considerations
HBTU/TBTU Aminium/Uronium SaltWidely used, efficient for many couplings.May be less effective for severe steric hindrance compared to HATU.
HATU Aminium/Uronium SaltHighly reactive due to the formation of an OAt active ester. Excellent for sterically hindered amino acids.[9]Higher cost.
HCTU Aminium/Uronium SaltSimilar reactivity to HATU but often more cost-effective.Can be less stable than HATU.
COMU Aminium/Uronium SaltHigh efficiency, comparable to HATU, with improved safety and solubility profiles.[10][11]Newer reagent, may be less familiar to some labs.
PyBOP Phosphonium SaltEffective for difficult couplings and can reduce racemization.Can be less reactive than HATU for the most challenging cases.

Recommendation: For coupling L-Valine-N-t-BOC, especially if initial attempts with standard reagents fail, switching to HATU or COMU is strongly recommended.

Step 3: Optimizing Reaction Conditions

Beyond the choice of reagent, several other factors can be adjusted to improve coupling efficiency.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, in cases of peptide aggregation, which can hinder coupling, a switch to N-methyl-2-pyrrolidone (NMP) or the addition of a chaotropic salt like LiCl can be beneficial.[9][12] Using a solvent mixture such as DCM/DMF may also improve outcomes.[8]

  • Base Selection: Diisopropylethylamine (DIEA) is the most commonly used base. Ensure it is high quality and used in the correct stoichiometry. In some cases, a less sterically hindered base like 2,4,6-collidine may be advantageous.

  • Concentration: Increasing the concentration of the amino acid and coupling reagent can favor the bimolecular reaction and improve coupling efficiency.[6]

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol should be implemented if a positive Kaiser test is observed after the initial coupling of L-Valine-N-t-BOC.

  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin three times with DMF.

  • Perform a Kaiser test on a small sample of the resin.

  • If the test is positive, prepare a fresh solution of L-Valine-N-t-BOC and the chosen coupling reagent and base in DMF.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first (e.g., 1-2 hours).

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.

  • Perform a second Kaiser test to confirm the completion of the reaction.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for the initial coupling of L-Valine-N-t-BOC or as a troubleshooting step after a failed standard coupling.

  • Swell the resin in DMF.

  • Perform the N-terminal Boc deprotection of the growing peptide chain using an appropriate TFA/DCM solution (e.g., 25-50% TFA in DCM).[13]

  • Wash the resin thoroughly with DCM and then DMF.

  • Neutralize the resin with a solution of 5% DIEA in DMF.

  • In a separate vessel, pre-activate the L-Valine-N-t-BOC (3-5 equivalents relative to the resin substitution). Dissolve the amino acid, HATU (0.95 equivalents relative to the amino acid), and DIEA (2 equivalents relative to the amino acid) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours. The optimal time may need to be determined empirically.

  • Drain the reaction vessel and wash thoroughly with DMF.

  • Perform a Kaiser test to verify the completion of the coupling.

Visualizing the Workflow

A logical approach to troubleshooting is crucial. The following diagram outlines a decision-making workflow for addressing low coupling efficiency with L-Valine-N-t-BOC.

TroubleshootingWorkflow Start Initial Coupling of L-Valine-N-t-BOC KaiserTest1 Perform Kaiser Test Start->KaiserTest1 IsPositive1 Positive? KaiserTest1->IsPositive1 DoubleCouple Perform Double Coupling (Protocol 1) IsPositive1->DoubleCouple Yes Proceed Proceed to Next Cycle IsPositive1->Proceed No KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 IsPositive2 Positive? KaiserTest2->IsPositive2 Optimize Optimize Coupling: - Use HATU/COMU (Protocol 2) - Change Solvent (NMP) - Increase Concentration IsPositive2->Optimize Yes IsPositive2->Proceed No KaiserTest3 Perform Kaiser Test Optimize->KaiserTest3 IsPositive3 Positive? KaiserTest3->IsPositive3 Cap Cap Unreacted Amines with Acetic Anhydride IsPositive3->Cap Yes IsPositive3->Proceed No Cap->Proceed

Caption: Troubleshooting Decision Tree for L-Valine-N-t-BOC Coupling.

The following diagram illustrates the general mechanism of amide bond formation in SPPS using aminium-based coupling reagents.

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Valine Boc-Val-(¹³C₅,¹⁵N)-COOH ActiveEster Activated Ester (e.g., OAt Ester) Valine->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) + Base Reagent->ActiveEster CoupledPeptide Boc-Val-(¹³C₅,¹⁵N)-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Nucleophilic Attack

Sources

Troubleshooting low yields during deprotection of labeled Boc-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Value Reagent Optimization Subject: Troubleshooting Low Yields in Labeled (


/

) Boc-Valine Deprotection

Introduction: The "Labeled" Context

As a Senior Application Scientist, I understand that working with isotopically labeled amino acids changes the economic calculus of synthesis. A 60% yield, acceptable for standard Boc-Valine ($25/100g), is a failure for


-Boc-Valine ($500+/g).

When deprotecting labeled Boc-Valine, "low yield" usually stems from one of two distinct failures:

  • Chemical Failure: Incomplete removal of the Boc group due to Valine’s steric bulk (

    
    -branching).
    
  • Physical Loss: Loss of the water-soluble Valine salt during aqueous workup or loss of the volatile free base during drying.

This guide prioritizes quantitative recovery over speed.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the failure mode.

Troubleshooting_Workflow Start START: Low Yield Observed Check_TLC Step 1: Check Conversion (TLC/LCMS of Crude) Start->Check_TLC Incomplete Result: Starting Material (SM) Remains Check_TLC->Incomplete SM Present Complete Result: Full Conversion No SM Visible Check_TLC->Complete Only Product Steric_Issue Root Cause: Steric Hindrance (Valine Beta-Branching) Incomplete->Steric_Issue Scavenger_Issue Root Cause: t-Butyl Cation Re-alkylation Incomplete->Scavenger_Issue Workup_Issue Step 2: Check Workup Did you perform aqueous extraction? Complete->Workup_Issue Yes_Extract YES: Aqueous Wash Workup_Issue->Yes_Extract No_Extract NO: Precipitation/Evaporation Workup_Issue->No_Extract Solubility_Loss FATAL ERROR: Valine Salt is Water Soluble. Product lost in aqueous layer. Yes_Extract->Solubility_Loss Volatility_Loss Root Cause: Volatility Sublimation of free base? No_Extract->Volatility_Loss

Figure 1: Diagnostic logic for isolating yield loss in hindered amino acid deprotection.

Part 2: The Chemistry & Mechanism

The Steric Challenge of Valine

Valine is


-branched. The isopropyl group adjacent to the amine creates significant steric hindrance.
  • Impact: The attack of the acid proton on the Boc carbonyl oxygen is kinetically slower than for Glycine or Alanine.

  • Solution: Standard protocols (30 min) are often insufficient. Valine requires extended reaction times (1–2 hours) or higher acid concentration.

The Scavenging Imperative

Acidolysis of Boc generates the tert-butyl cation (


) .[1][2] This is a potent electrophile.
  • Without Scavengers: The

    
     cation exists in equilibrium. It can re-alkylate the newly formed amine (reversible) or alkylate side chains (irreversible).[3]
    
  • With Scavengers: Nucleophiles like Triisopropylsilane (TIS) or Water permanently trap the cation, driving the equilibrium to completion.

Scavenging_Mechanism BocVal Boc-Valine Intermediate Carbamic Acid + t-Butyl Cation BocVal->Intermediate Acid (H+) Valine Valine Salt (Product) Intermediate->Valine - CO2 SideProduct t-Butylated Impurities Intermediate->SideProduct No Scavenger Scavenged Isobutylene / t-Bu-OH (Inert) Intermediate->Scavenged + Scavenger (H2O/TIS)

Figure 2: The fate of the tert-butyl cation determines purity.

Part 3: Optimized Protocols for Labeled Compounds

Comparison of Methods
FeatureProtocol A: TFA / DCMProtocol B: HCl / Dioxane
Reagent Cost LowModerate
Reaction Rate ModerateFast (Higher acidity)
Scavenger Need High (Essential)Low (Dioxane acts as weak scavenger)
Isolation Ether Precipitation (Risk of physical loss)Evaporation (Quantitative recovery)
Product Form Trifluoroacetate salt (Hygroscopic)Hydrochloride salt (Stable solid)
Recommendation Use for PeptidesUse for Single Amino Acids
Protocol A: The "Peptide Standard" (TFA/DCM)

Best if the Valine is attached to a resin or a larger peptide.

  • Dissolve: Dissolve Boc-Val-OH in minimal DCM.

  • Cocktail: Prepare a mixture of TFA : TIS : H2O (95 : 2.5 : 2.5) . The water and TIS act as scavengers [1].[3][1]

  • React: Add Cocktail to substrate (10:1 ratio). Stir for 60–90 minutes (longer due to Valine sterics).

  • Workup (Critical):

    • Do NOT extract with water.

    • Concentrate under nitrogen or rotary evaporation to an oil.

    • Add cold Diethyl Ether to precipitate the salt.[1]

    • Centrifuge (do not filter) to recover the pellet.

Protocol B: The "Yield King" (HCl/Dioxane)

Best for free labeled Valine monomers to ensure 100% mass recovery.

  • Setup: Place labeled Boc-Valine in a round-bottom flask.

  • React: Add 4M HCl in Dioxane (approx. 5–10 mL per gram).

    • Note: Ensure the reagent is fresh.[4] Old HCl/Dioxane absorbs water, lowering concentration.

  • Time: Stir at room temperature for 45–60 minutes .

    • Validation: Check TLC (ninhydrin stain) to ensure spot-to-spot conversion.

  • Workup:

    • Connect directly to a rotary evaporator.

    • Evaporate to dryness.[4]

    • Re-suspend in DCM or Et2O and evaporate again (2x) to chase off excess HCl.

    • Result: Quantitative yield of Val-OH·HCl salt.

Part 4: Troubleshooting FAQs

Q1: I see full conversion on LCMS, but after workup, I have 0% yield. Where did it go? A: You likely performed an aqueous extraction. Valine (and especially its salt form) is highly water-soluble.

  • The Fix: Never wash a free amino acid deprotection reaction with water or bicarbonate. If you used TFA, precipitate with ether. If you used HCl, simply evaporate the solvent. The salt is your product.

Q2: The reaction is stuck at 80% conversion even after 2 hours. A: This is the "Valine Effect" combined with dilute acid.

  • The Fix: Increase the acid concentration.[5] If using TFA/DCM (1:1), switch to neat TFA or 4M HCl/Dioxane. Valine's isopropyl group physically blocks the protonation site; higher proton activity overcomes this barrier [2].

Q3: My product has an extra mass of +56 Da. A: This is a tert-butyl adduct. The


 cation reacted with your amine or a side chain because it wasn't scavenged.
  • The Fix: You must add scavengers.[3][1][2] For simple Valine, 2.5% water is usually sufficient. If your molecule contains Methionine, Cysteine, or Tryptophan, you must use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) [3].

Q4: Can I use heat to speed this up? A: Yes, but be careful with labeled compounds.

  • Risk:[5][6] Heating Boc-Valine can lead to Diketopiperazine (DKP) formation if it is a dipeptide, or sublimation if it is a free base.

  • Limit: Do not exceed 35°C. It is safer to extend time than increase temperature.

References

  • Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[7]

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard text for deprotection kinetics).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][8][][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Review of scavenging cocktails).

Sources

Technical Guide: Overcoming Aggregation in Peptides Containing 13C5 15N Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Peptides heavily enriched with Valine are notoriously difficult to synthesize and handle due to their high propensity for


-sheet formation. When these peptides contain 13C5 15N Labeled Valine , the challenge shifts from a chemical annoyance to a significant financial and experimental risk.

The core issue is intermolecular hydrogen bonding . Valine is


-branched, meaning it has bulk near the peptide backbone. Paradoxically, while this bulk restricts conformational freedom, Valine-rich stretches strongly favor the formation of stable, insoluble 

-sheet aggregates (amyloid-like fibrils) both on the synthesis resin and in solution.

This guide provides a self-validating workflow to prevent, reverse, and manage aggregation, ensuring your expensive isotope-labeled material is not lost to precipitation.

Synthesis Phase: Prevention at the Source

If you are synthesizing the peptide in-house or ordering a custom synthesis, aggregation must be mitigated during chain assembly. Once a peptide aggregates on the resin, the coupling efficiency of subsequent residues drops near zero, leading to deletion sequences that are difficult to purify.

Critical Intervention: Backbone Protection

Standard solid-phase peptide synthesis (SPPS) is insufficient for Valine-rich sequences. You must disrupt the secondary structure.

1. Pseudoproline Dipeptides (The Gold Standard) Pseudoprolines (oxazolidines) introduce a temporary "kink" in the peptide backbone, physically preventing the alignment required for


-sheet formation.[1]
  • Mechanism: They replace a Serine, Threonine, or Cysteine residue.[2]

  • Usage: Insert a pseudoproline dipeptide (e.g., Fmoc-Val-Ser(psiMe,Me)-OH) every 5–6 residues.

  • Result: Upon TFA cleavage, the pseudoproline reverts to the native amino acid, leaving no trace in the final product.

2. Hmb/Dmb Backbone Protection If your sequence lacks Ser/Thr/Cys for pseudoprolines, use Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine or Alanine residues. This bulky group blocks the amide nitrogen, preventing the hydrogen bonding network essential for aggregation.

Synthesis Workflow Diagram

SynthesisWorkflow Start Sequence Analysis CheckResidues Contains Ser/Thr/Cys? Start->CheckResidues PseudoPro Insert Pseudoproline Dipeptide (e.g., Fmoc-Val-Ser(psi)) CheckResidues->PseudoPro Yes HmbProt Use Hmb/Dmb Protection on Gly/Ala/Val CheckResidues->HmbProt No ResinChoice Select Low-Loading PEG Resin (ChemMatrix or Tentagel) PseudoPro->ResinChoice HmbProt->ResinChoice Coupling Perform Coupling at Elevated Temp (50-75°C) ResinChoice->Coupling Cleavage TFA Cleavage (Removes Protection & Kinks) Coupling->Cleavage

Figure 1: Decision logic for incorporating backbone protection during the synthesis of aggregation-prone labeled peptides.

Solubilization & Handling: The HFIP Protocol[3][4]

For 13C 15N Valine peptides intended for NMR or quantitative MS, you cannot simply "dissolve and pray." Aggregates act as "seeds," inducing further precipitation. You must reset the peptide's history.

The "Reset" Protocol (HFIP Treatment)

Hexafluoroisopropanol (HFIP) is a potent solvent that disrupts


-sheets and dissociates amyloid fibrils into monomers.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the lyophilized peptide in 100% HFIP to a concentration of 1 mg/mL.

    • Note: Handle HFIP in a fume hood; it is volatile and corrosive.

  • Sonication: Sonicate in a water bath for 5–10 minutes to ensure complete breakdown of pre-existing aggregates.

  • Evaporation: Aliquot the solution into single-use quantities (e.g., enough for one NMR tube). Evaporate the HFIP using a stream of dry Nitrogen gas (or argon).

  • Vacuum Drying: Place the tubes under high vacuum for 1 hour to remove trace HFIP.

    • Result: You now have a thin film of monomeric peptide.

  • Storage: Store these films at -80°C.

  • Reconstitution: On the day of the experiment, dissolve the film in your compatible solvent (see Table 1).

Solubilization Decision Matrix

SolubilizationTree Start Lyophilized Peptide Film (Post-HFIP) AppType Application? Start->AppType NMR Structural NMR AppType->NMR Structure MS Mass Spec / Quant AppType->MS Quantification Step1_NMR 1. Add d6-DMSO (min vol) 2. Dilute with Buffer NMR->Step1_NMR Step1_MS 1. Add 50% Acetonitrile OR 8M Urea MS->Step1_MS CheckClear Solution Clear? Step1_NMR->CheckClear Step1_MS->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Add Chaotrope (Guanidine/Urea) CheckClear->Fail No

Figure 2: Workflow for reconstituting monomeric peptide films based on downstream application.

Solvent Compatibility & Troubleshooting

When water is added to hydrophobic peptides, they often crash out. The order of addition is critical: Organic First, Buffer Second.

Table 1: Solvent Compatibility Guide
Solvent / AdditiveRoleRecommended ConcentrationNote
d6-DMSO Primary Solubilizer100% initially, dilute to <5%Best for NMR. High boiling point makes it hard to remove.
HFIP Disaggregator100% (Pre-treatment only)Do NOT use in final assay. Must be evaporated.
Acetonitrile (ACN) Co-solvent20–50%Good for MS. Incompatible with some plasticware.
Acetic Acid pH Adjuster (Acidic)10% (v/v)Use for basic peptides (Net charge > 0).
Ammonium Hydroxide pH Adjuster (Basic)10% (v/v)Use for acidic peptides (Net charge < 0).
Guanidine HCl Chaotrope6 MDenatures proteins. Use only if structure is not being studied.

Technical Support Q&A

Q1: I am seeing broad lines in my HSQC NMR spectrum for the 13C 15N Valine residues. Is this aggregation? A: Yes, line broadening is a hallmark of aggregation (or intermediate exchange). Large aggregates tumble slowly, causing rapid T2 relaxation and broad signals.

  • Fix: If your protein tolerates it, increase the temperature (e.g., from 25°C to 35°C or 40°C). If not, try the HFIP reset protocol described above and reconstitute in a buffer with lower salt (high salt promotes hydrophobic collapse) or add 50-100 mM Arginine/Glutamate to the buffer.

Q2: My peptide dissolves in DMSO, but precipitates immediately upon adding water/buffer. A: This is "kinetic solubility" vs "thermodynamic solubility."

  • Fix: Do not add water directly. Add the buffer dropwise to the DMSO solution while vortexing. Alternatively, use a "step-down" method: Dissolve in 100% DMSO -> Dilute to 50% with buffer -> Dilute to final concentration. If it still precipitates, your final concentration may simply be above the solubility limit.

Q3: Can I use SDS (Sodium Dodecyl Sulfate) to solubilize my labeled peptide? A: SDS is excellent for solubilization but forms micelles.

  • Context: For Mass Spec, SDS is generally avoided due to ion suppression (unless you use an SDS-removal column). For NMR, SDS micelles will change the tumbling rate and chemical environment of the peptide, potentially altering the structure you want to study. Use DPC or DHPC micelles if a membrane-mimetic environment is desired.

Q4: I lost 50% of my labeled peptide during HPLC purification. Where did it go? A: It likely aggregated on the column or precipitated in the injector loop.

  • Fix:

    • Use a C4 column instead of C18 (less hydrophobic retention).

    • Heat the column to 60°C during the run.

    • Inject the sample in a high percentage of organic solvent (e.g., 50% Acetic Acid or Formic Acid) rather than water.

References

  • Zagorski, M. G., et al. (1999). Methodological and Chemical Factors Affecting Amyloid

    
     Peptide Amyloidogenicity. Methods in Enzymology. Retrieved from [Link]
    
  • Pudlo, M., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.[3] ResearchGate. Retrieved from [Link]

Sources

Addressing moisture sensitivity in L-Valine-N-t-BOC (13C5,15N) reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Valine-N-t-BOC (¹³C₅,¹⁵N). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the moisture sensitivity of this critical isotopically labeled reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Critical Role of Reagent Integrity

L-Valine-N-t-BOC (¹³C₅,¹⁵N) is a high-purity, isotopically labeled amino acid essential for a range of applications, including biomolecular NMR and proteomics. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating the controlled formation of peptide bonds. However, the hygroscopic nature of many amino acid derivatives, coupled with the sensitivity of the Boc protecting group to certain conditions, necessitates careful handling to prevent moisture-induced degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to mitigate these risks.

Troubleshooting Guide: Addressing Moisture-Related Issues

Encountering unexpected results when using L-Valine-N-t-BOC (¹³C₅,¹⁵N)? Moisture contamination is a common culprit. This guide will walk you through identifying and resolving these issues.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting potential moisture contamination of your L-Valine-N-t-BOC (¹³C₅,¹⁵N) reagent.

Moisture_Troubleshooting_Workflow Start Start: Inconsistent Experimental Results ObserveReagent Step 1: Visual Inspection - Clumping? - Discoloration? - Change in texture? Start->ObserveReagent NoVisualChange No Visual Change ObserveReagent->NoVisualChange No VisualChange Visual Change Observed ObserveReagent->VisualChange Yes AnalyticalValidation Step 2: Analytical Validation - HPLC for purity - Mass Spec for unexpected masses - Karl Fischer for water content NoVisualChange->AnalyticalValidation VisualChange->AnalyticalValidation PurityOK Purity & Water Content OK AnalyticalValidation->PurityOK No PurityNotOK Degradation or High Water Content Detected AnalyticalValidation->PurityNotOK Yes ReviewHandling Step 3: Review Handling & Storage - Desiccator use? - Inert gas blanketing? - Aliquoting procedure? PurityOK->ReviewHandling Resolution1 Resolution A: Discard compromised reagent. Implement stricter handling protocols. PurityNotOK->Resolution1 HandlingOK Handling & Storage Protocol Followed ReviewHandling->HandlingOK Yes HandlingNotOK Improper Handling or Storage Identified ReviewHandling->HandlingNotOK No SolventCheck Step 4: Check Solvents & Other Reagents - Use of anhydrous solvents? - Freshly opened reagents? HandlingOK->SolventCheck HandlingNotOK->Resolution1 SolventsOK Solvents & Reagents are Anhydrous SolventCheck->SolventsOK No SolventsNotOK Moisture in Solvents or Reagents SolventCheck->SolventsNotOK Yes Resolution3 Resolution C: Investigate other experimental parameters. SolventsOK->Resolution3 Resolution2 Resolution B: Dry solvents and use fresh reagents. Re-run experiment with new aliquot. SolventsNotOK->Resolution2

Caption: Troubleshooting workflow for moisture-related issues.

Question & Answer Troubleshooting Guide

Q1: My peptide coupling reaction using L-Valine-N-t-BOC (¹³C₅,¹⁵N) has a low yield. Could moisture be the cause?

A1: Yes, moisture can significantly impact coupling efficiency. The primary mechanism of failure is the hydrolysis of your coupling agents. Reagents like carbodiimides (e.g., DCC, EDC) are highly susceptible to hydrolysis, which deactivates them and prevents amide bond formation. While the Boc-protected amino acid itself is relatively stable under neutral pH conditions, the overall reaction environment must be anhydrous for optimal results.[1]

Q2: I've observed clumping and a change in the texture of my solid L-Valine-N-t-BOC (¹³C₅,¹⁵N) reagent. What does this indicate?

A2: Clumping is a strong physical indicator of moisture absorption. Hygroscopic materials, when exposed to ambient humidity, will adsorb water, leading to the formation of solid bridges between particles.[2] This not only makes accurate weighing difficult but also suggests that the reagent's immediate environment has been compromised. It is crucial to validate the integrity of the reagent before further use.

Q3: How can I confirm that my L-Valine-N-t-BOC (¹³C₅,¹⁵N) has been compromised by moisture?

A3: Analytical validation is the most definitive approach.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can reveal the presence of impurities.[3] A compromised sample may show a broadened peak for the main compound or the appearance of new, more polar impurity peaks resulting from partial deprotection.

  • Mass Spectrometry (MS): Mass spectrometry can identify the mass of the parent compound and any degradation products. The primary concern with moisture is the potential for acid-catalyzed hydrolysis of the Boc group, which would result in the formation of free L-Valine (¹³C₅,¹⁵N).

  • Karl Fischer Titration: This is the gold standard for quantifying water content in a solid sample. For most applications, the water content should be minimal.

Q4: My analytical data shows the presence of unprotected L-Valine (¹³C₅,¹⁵N) in my reagent vial. How could this happen during storage?

A4: The Boc protecting group is known to be labile under acidic conditions.[4] While solid L-Valine-N-t-BOC (¹³C₅,¹⁵N) is stable, the presence of adsorbed moisture can create a microenvironment where slow, acid-catalyzed hydrolysis can occur over time, especially if the reagent is stored improperly or for extended periods after being opened. The carboxylic acid moiety of the amino acid itself can contribute to a slightly acidic environment in the presence of water.

Q5: Can I salvage a reagent that has been exposed to moisture?

A5: Salvaging a hygroscopic reagent is generally not recommended due to the risk of unseen degradation.[2] Attempting to dry the reagent under vacuum may remove the water but will not reverse any hydrolysis of the Boc group that has already occurred. For critical applications such as drug development and quantitative proteomics, it is always best to use a fresh, unopened vial or a properly stored aliquot of the reagent to ensure data integrity.[]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for L-Valine-N-t-BOC (¹³C₅,¹⁵N)?

A1: To maintain the integrity of the reagent, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage and handling conditions.

ParameterRecommendationRationale
Temperature Store at room temperature or as specified by the manufacturer.Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Keep in the original, tightly sealed manufacturer's vial.The packaging is designed to protect the reagent.
Location Store in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).Provides a dry environment to prevent moisture absorption.

Q2: I need to weigh out the reagent for my experiment. What is the best practice to avoid moisture contamination?

A2: Proper handling during weighing is critical.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Open the vial and perform the weighing in a glove box or under a gentle stream of inert gas.

  • Minimize the time the vial is open to the atmosphere.

  • Promptly and securely reseal the vial, purge with inert gas if possible, and return it to the desiccator.

For repeated use, it is highly recommended to aliquot the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the risk of contaminating the entire stock with repeated openings.[6]

Q3: Are there any solvents I should avoid when working with L-Valine-N-t-BOC (¹³C₅,¹⁵N)?

A3: Yes. Avoid using protic acidic solvents or reagents, as they can cause the cleavage of the Boc protecting group.[7] Always use anhydrous solvents for your reactions to prevent unwanted side reactions and to ensure the efficiency of your coupling reagents. The use of freshly dried solvents is recommended.[8]

Q4: How does the isotopic labeling in L-Valine-N-t-BOC (¹³C₅,¹⁵N) affect its moisture sensitivity?

A4: The isotopic labeling (¹³C and ¹⁵N) does not significantly alter the chemical properties, including the hygroscopicity or the stability of the Boc group, compared to the unlabeled compound.[9] The primary purpose of the isotopic labels is to serve as a tracer or internal standard in mass spectrometry-based applications.[10][11] Therefore, the same handling precautions for moisture-sensitive, Boc-protected amino acids apply.

Q5: What are the consequences of using a moisture-compromised reagent in my experiment?

A5: The consequences can be severe and varied:

  • Inaccurate Quantification: In quantitative proteomics or metabolomics, using a degraded internal standard will lead to erroneous calculations of analyte concentrations.[12]

  • Low Reaction Yields: As discussed, moisture can deactivate coupling reagents, leading to failed or inefficient peptide synthesis.[1]

  • Generation of Impurities: The presence of deprotected L-Valine can lead to the formation of unintended side products in your reaction mixture, complicating purification and analysis.

  • Irreproducible Results: The variable extent of degradation will lead to a lack of reproducibility between experiments, undermining the validity of your research.

By adhering to the stringent handling and storage protocols outlined in this guide, you can ensure the integrity of your L-Valine-N-t-BOC (¹³C₅,¹⁵N) reagent and the accuracy of your experimental outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved from [Link]

  • Burrell, A. K., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Organometallics, 29(9), 2155–2157.
  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901-23907.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Retrieved from [Link]

Sources

Validation & Comparative

Verifying chiral integrity of L-Valine-N-t-BOC (13C5,15N) post-coupling

Technical Guide: Verifying Chiral Integrity of L-Valine-N-t-BOC ( ) Post-Coupling

Executive Summary

The Stakes: In high-fidelity proteomics and structural biology, the use of stable isotope-labeled amino acids like L-Valine-N-t-BOC (


)The Problem:

racemizationThe Consequence:

This guide compares three analytical workflows to verify chiral integrity post-coupling, ensuring that the expensive isotope label remains in the bioactive L-configuration.

The Enemy: Mechanism of Racemization

Understanding how chirality is lost is the first step in detection. During activation (e.g., with HATU/DIPEA), the N-protected amino acid can cyclize to form an oxazolone (azlactone) intermediate.

  • The Danger Zone: The C

    
     proton of the oxazolone is highly acidic. In the presence of base (DIPEA/NMM), this proton is abstracted, forming a planar enolate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.
    
Visualization: The Oxazolone Pathway

RacemizationL_ValL-Valine-N-t-BOC(Activated Ester)OxazoloneOxazoloneIntermediate(Chiral)L_Val->OxazoloneCyclization(- Leaving Group)EnolatePlanar Enolate(Achiral)Oxazolone->EnolateBase (DIPEA)Abstracts H+RacemicRacemic Mixture(L-Val + D-Val)Enolate->RacemicReprotonation(Non-selective)

[1]

Comparative Analysis of Detection Methods

We compare three methods to detect D-Valine contaminants in the final peptide.

FeatureMethod A: Marfey's Method (LC-MS) Method B: Chiral GC-MS Method C: Intact NMR (

HSQC)
Principle Derivatization with FDAA converts enantiomers to diastereomers.Separation on chiral stationary phase after hydrolysis.[1]Detection of distinct chemical shifts for D- vs L-residues.
Sensitivity High (<0.1% D-isomer detected).High, but requires volatile derivatives.Moderate (requires >2-5% D-isomer for clear resolution).
Isotope Advantage Mass shift (+6 Da) eliminates background noise from natural Val.Mass shift aids detection; requires specific columns.Critical:

label amplifies signal 100x vs natural abundance.
Destructive? Yes (Hydrolysis required).Yes (Hydrolysis required).No (Sample recoverable).
Throughput Medium (Derivatization step).Low (Complex workup).High (if access to 600+ MHz NMR exists).
Verdict The Gold Standard for quantification.Good alternative if LC-MS is unavailable.Best for rapid "Go/No-Go" checks on intact peptides.

Deep Dive: The "Self-Validating" Protocol

Recommendation: Use Marfey's Method coupled with Deuterated Hydrolysis .

Why Deuterated Hydrolysis? (The Senior Scientist Insight)

Standard acid hydrolysis (6N HCl, 110°C) can induce slight racemization (0.1 - 0.5%), creating a false positive.

  • The Fix: Hydrolyze in DCl/D

    
    O .
    
  • The Logic:

    • If racemization happened during synthesis, the D-Valine will have a Hydrogen at the

      
      -position.
      
    • If racemization happened during hydrolysis, the D-Valine will have a Deuterium at the

      
      -position.
      
    • Result: MS distinguishes D-Val-H (Synthesis Error) from D-Val-D (Method Error).

Workflow Diagram

WorkflowStartPeptide Sample(Containing 13C, 15N Val)HydrolysisHydrolysis(6N DCl in D2O, 110°C, 24h)Start->HydrolysisDerivDerivatization(FDAA / Marfey's Reagent)Hydrolysis->DerivLCMSLC-MS Analysis(C18 Column)Deriv->LCMSDataData InterpretationLCMS->DataResult1Peak A: L-Val-FDAA(Major Peak)Data->Result1Result2Peak B: D-Val-FDAA(Check Mass)Data->Result2

Caption: Analytical workflow using Deuterated Hydrolysis to distinguish synthetic vs. analytical racemization.

Detailed Experimental Protocol (Marfey's Method)

Objective: Quantify % D-Valine in a peptide containing L-Valine (

Materials
  • FDAA (Marfey's Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[1][2]

  • Hydrolysis Acid: 6N DCl in D

    
    O (Sigma/Aldrich).
    
  • Standard: Authentic D-Valine (

    
    ) if available, or natural D-Valine (mass shift will differ, but retention time is identical).
    
Step-by-Step Procedure
  • Hydrolysis (The Critical Step):

    • Dissolve 0.5 mg of peptide in 0.5 mL 6N DCl/D

      
      O .
      
    • Seal in a glass ampoule under vacuum or N

      
      .
      
    • Incubate at 110°C for 18-24 hours .

    • Note: Evaporate acid to dryness using a SpeedVac. Re-dissolve in 100

      
      L water.
      
  • Derivatization:

    • Add 50

      
      L of 1% (w/v) FDAA in acetone.
      
    • Add 20

      
      L of 1M NaHCO
      
      
      (pH must be > 8.0).
    • Incubate at 40°C for 1 hour .

    • Stop reaction with 10

      
      L of 2M HCl.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Linear gradient 10% to 60% B over 45 minutes. (Slow gradient is essential for diastereomer separation).

    • MS Settings: SIM (Selected Ion Monitoring) mode.

      • Target Mass: Calculate exact mass of Val(

        
        )-FDAA adduct.
        
      • Formula: FDAA (

        
        ) + Valine (
        
        
        ) - HF.
      • Isotope Shift: Add +6 Da to the theoretical mass.

  • Calculation:

    
    
    

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Goodman, M., & Levine, L. (1964).[3] Peptide synthesis via active esters. Racemization and the oxazolone intermediate.[3][4] Journal of the American Chemical Society, 86(14), 2918-2919. Link

  • Milne, J. J., et al. (2021). In-peptide amino acid racemization during acidic hydrolysis.[1][5] Journal of Peptide Science. Link

  • FDA Guidance for Industry. (2014). ANDAs: Impurities in Drug Substances. Link

A Senior Application Scientist's Guide to Isotopic Labeling in NMR: A Comparative Analysis of ¹³C/¹⁵N Boc-Valine and Deuterated Valine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure and dynamics studies, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two cornerstone methodologies: uniform ¹³C and ¹⁵N labeling, exemplified by the use of ¹³C/¹⁵N Boc-Valine, and deuterium labeling, focusing on the incorporation of deuterated valine. We will delve into the mechanistic underpinnings of each approach, present supporting experimental insights, and provide actionable protocols to empower you in your experimental design.

The Fundamental Imperative of Isotopic Labeling in Protein NMR

The inherent complexity and size of proteins present significant challenges for NMR studies. Uniformly enriching a protein with NMR-active isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a foundational technique to overcome these hurdles.[][2] The low natural abundance of these isotopes (¹³C ≈ 1.1%, ¹⁵N ≈ 0.37%) means that an unlabeled protein is largely "invisible" in heteronuclear NMR experiments.[] By providing a ¹³C and/or ¹⁵N-enriched nutrient source during protein expression, we generate a sample where nearly every carbon and/or nitrogen atom is an NMR-active nucleus. This enables the use of powerful multidimensional heteronuclear NMR experiments that are essential for resolving the multitude of signals from a protein and for the sequential assignment of resonances to specific atoms in the protein's sequence.[]

¹³C/¹⁵N Boc-Valine: The Key to Unraveling Protein Structure

The use of uniformly ¹³C and ¹⁵N labeled amino acids, such as Boc-L-valine-(¹³C₅, 99%; ¹⁵N, 99%), is a cornerstone for high-resolution protein structure determination. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis, though for expression in cellular systems, the labeled amino acid itself is typically used.

The Power of Triple Resonance Experiments

The true strength of ¹³C/¹⁵N labeling lies in its enablement of triple-resonance NMR experiments (e.g., HNCA, HNCACB, HNCO). These experiments create correlations between the amide proton (¹H), its attached nitrogen (¹⁵N), and the alpha and beta carbons (¹³Cα and ¹³Cβ) of the same and preceding residues. This through-bond connectivity information is the bedrock of sequential backbone resonance assignment, a critical first step in any protein NMR study.[]

G cluster_0 Residue (i-1) cluster_1 Residue (i) Cα(i-1) Cα(i-1) Cβ(i-1) Cβ(i-1) Cα(i-1)->Cβ(i-1) CO(i-1) CO(i-1) N(i) N(i) CO(i-1)->N(i) HN(i) HN(i) HN(i)->N(i) ¹J(NH) N(i)->Cα(i-1) ²J(NCα) Cα(i) Cα(i) N(i)->Cα(i) ¹J(NCα) Cα(i)->CO(i-1) ²J(CαCO) Cβ(i) Cβ(i) Cα(i)->Cβ(i) ¹J(CαCβ)

Advantages of ¹³C/¹⁵N Labeling:
  • Enables Sequential Assignment: Unambiguous assignment of backbone and side-chain resonances is possible through triple-resonance experiments.

  • Provides Rich Structural Information: The precise chemical shifts of ¹³C and ¹⁵N nuclei are sensitive to the local chemical environment and secondary structure.

  • Facilitates Dynamics Studies: Relaxation measurements on ¹⁵N and ¹³C nuclei provide insights into pico- to nanosecond timescale motions of the protein backbone and side chains.

Limitations of ¹³C/¹⁵N Labeling:
  • Spectral Crowding: In larger proteins (>25 kDa), the sheer number of signals leads to significant spectral overlap, making unambiguous assignments challenging.[2]

  • Line Broadening: As molecular weight increases, slower tumbling rates lead to faster transverse relaxation (shorter T₂) and broader NMR signals, reducing sensitivity.[2][3]

Deuterated Valine: Pushing the Size Limits of NMR

For larger proteins and protein complexes, the line broadening associated with slow molecular tumbling becomes a major obstacle. This is where deuterium (²H) labeling becomes an indispensable tool. Replacing non-exchangeable protons with deuterons has a profound effect on the relaxation properties of the remaining protons and their attached carbons and nitrogens.[3][4][5]

The Mechanism of Deuterium's Advantage: Reduced Dipolar Relaxation

The primary source of transverse relaxation for ¹H, ¹³C, and ¹⁵N nuclei in proteins is dipole-dipole interactions with nearby protons.[2][3] Deuterium has a much smaller gyromagnetic ratio than protons, leading to significantly weaker dipolar interactions. By replacing most of the protons in a protein with deuterons, we effectively remove the major relaxation pathways, resulting in:

  • Narrower Linewidths: Slower transverse relaxation rates lead to sharper NMR signals.

  • Improved Sensitivity: The increase in signal height due to narrower lines often outweighs the loss of signal from the reduced number of protons.

  • Access to Larger Molecules: The combination of deuteration and Transverse Relaxation-Optimized Spectroscopy (TROSY) has pushed the size limit of solution NMR to hundreds of kilodaltons.[6]

G cluster_0 Protonated Protein cluster_1 Deuterated Protein ¹H ¹H ¹³C ¹³C ¹H->¹³C Strong Dipolar Relaxation ¹H_neighbor Neighboring ¹H ¹H->¹H_neighbor Strong Dipolar Relaxation ¹H_isolated Isolated ¹H ¹³C_D ¹³C ¹H_isolated->¹³C_D Reduced Dipolar Relaxation ²H_neighbor Neighboring ²H ¹H_isolated->²H_neighbor Reduced Dipolar Relaxation

Specific Labeling of Valine Methyl Groups

A particularly powerful application of deuteration is the specific protonation of methyl groups of valine (as well as leucine and isoleucine) in an otherwise perdeuterated protein.[7] Valine's two methyl groups (pro-R and pro-S) are often located in the hydrophobic core of proteins and are sensitive reporters of protein structure and dynamics. By using specific metabolic precursors in a D₂O-based growth medium, it is possible to produce proteins where only the valine methyl groups are protonated and ¹³C-labeled.[7] This dramatically simplifies the ¹H-¹³C correlation spectrum, allowing for the study of these important residues even in very large protein assemblies.[7]

Head-to-Head Comparison: ¹³C/¹⁵N Boc-Valine vs. Deuterated Valine

Feature¹³C/¹⁵N Boc-Valine (in a ¹³C/¹⁵N-labeled protein)Deuterated Valine (in a deuterated protein)
Primary Application De novo structure determination of small to medium-sized proteins (<25 kDa)Structure and dynamics studies of large proteins and protein complexes (>25 kDa)
Key Advantage Enables sequential backbone and side-chain resonance assignment through triple-resonance experiments.Reduces transverse relaxation rates, leading to narrower linewidths and increased sensitivity, especially with TROSY.
Information Content Provides a global view of the protein structure and dynamics.Provides high-resolution information on specific regions (e.g., valine side chains) in large systems.
Spectral Complexity High, with signals from all valine residues.Significantly reduced, especially with selective protonation of valine methyl groups.
Sensitivity Can be low for larger proteins due to line broadening.Significantly enhanced for large proteins, with gains of several-fold reported for TROSY experiments.[8]
Cost Generally lower than deuteration due to the cost of D₂O and deuterated glucose.Higher due to the requirement for D₂O and often deuterated carbon sources for high levels of deuteration.[5]

Experimental Protocols

Protein Expression and Labeling

For ¹³C/¹⁵N Labeling:

  • Culture E. coli in M9 minimal medium.

  • Use ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-glucose as the sole carbon source.

  • Induce protein expression at the appropriate cell density.

  • Purify the uniformly ¹³C/¹⁵N-labeled protein using standard chromatographic techniques.

For Deuteration with Selective Valine Methyl Protonation:

  • Adapt E. coli to growth in D₂O-based M9 minimal medium.

  • Use ¹⁵NH₄Cl as the nitrogen source and [U-²H, ¹²C]-glucose as the carbon source.

  • One hour prior to induction, add a ¹³C-labeled precursor for valine methyl groups, such as α-ketoisovalerate.[7]

  • Induce protein expression and purify the deuterated, selectively protonated protein.

Key NMR Experiments

3D HNCA for Backbone Assignment: This experiment correlates the amide proton and nitrogen of a residue with the α-carbon of the same residue and the preceding residue.

  • Set up the experiment on a ¹³C/¹⁵N-labeled protein sample.

  • The magnetization transfer pathway is ¹H → ¹⁵N → ¹³Cα → ¹⁵N → ¹H.

  • The resulting 3D spectrum will have peaks at (ω¹H(i), ω¹⁵N(i), ω¹³Cα(i)) and a weaker cross-peak at (ω¹H(i), ω¹⁵N(i), ω¹³Cα(i-1)).

  • By "walking" through the spectra, you can link adjacent residues and assign the backbone resonances.

2D ¹H-¹³C HSQC for Methyl Group Analysis: This experiment provides a fingerprint of the methyl groups in the protein.

  • For a selectively protonated, deuterated sample, this spectrum will be significantly simplified, showing only the signals from the valine (and leucine/isoleucine) methyl groups.

  • The high resolution and sensitivity of this experiment on a deuterated sample allow for detailed studies of the protein core.

G cluster_0 Experimental Workflow Start Start Labeling Isotopic Labeling Strategy (¹³C/¹⁵N or ²H) Expression Protein Expression Purification Protein Purification NMR NMR Data Acquisition (e.g., HNCA, HSQC) Analysis Data Analysis and Structure/Dynamics Calculation End End

Conclusion: Choosing the Right Tool for the Job

The choice between ¹³C/¹⁵N Boc-Valine and deuterated valine is not a matter of one being universally superior to the other. Instead, the optimal strategy is dictated by the specific scientific question and the size of the protein system under investigation.

  • For de novo structure determination of small to medium-sized proteins , uniform ¹³C/¹⁵N labeling is the method of choice, providing the necessary information for complete resonance assignment and structure calculation.

  • For studies of large proteins and protein complexes , deuteration is essential to overcome the limitations imposed by rapid relaxation. Selective protonation of valine methyl groups in a deuterated background offers a powerful window into the structure and dynamics of the protein core.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed decisions about their isotopic labeling strategy, paving the way for successful and insightful NMR studies.

References

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357–406. Retrieved from [Link]

  • Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962. Retrieved from [Link]

  • Higman, V. A. (2012). 15N,13C,2H - Protein NMR. Retrieved from [Link]

  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Transverse relaxation-optimized spectroscopy (TROSY) for NMR studies of aromatic spin systems in 13C-labeled proteins. Journal of the American Chemical Society, 119(15), 3533-3534. Retrieved from [Link]

  • Rowlinson, B., Crublet, E., Kerfah, R., & Plevin, M. J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1335-1346. Retrieved from [Link]

  • Tugarinov, V., & Kay, L. E. (2003). A novel strategy for methyl group-specific 13C and 1H resonance assignment in 2H,13C,15N-labeled proteins. Journal of the American Chemical Society, 125(45), 13868-13878. Retrieved from [Link]

  • Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2004). Cross-correlated relaxation enhanced 1H-13C spectroscopy (CRINEPT-HMQC) for measurements of methyl group dynamics in large, 2H,13C,15N-labeled proteins. Journal of the American Chemical Society, 126(33), 10420-10428. Retrieved from [Link]

  • Wider, G., & Wüthrich, K. (1999). NMR spectroscopy of large molecules and multimolecular assemblies in solution. Current Opinion in Structural Biology, 9(5), 594-601. Retrieved from [Link]

  • Yamazaki, T., Lee, W., Arrowsmith, C. H., Muhandiram, D. R., & Kay, L. E. (1994). A suite of triple resonance NMR experiments for the backbone assignment of 15N, 13C, 2H labeled proteins with high sensitivity. Journal of the American Chemical Society, 116(26), 11655-11666. Retrieved from [Link]

Sources

High-Fidelity NMR of Valine-Labeled Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural analysis of proteins, particularly those exceeding 25 kDa, spectral crowding and signal overlap often render Uniform (


) labeling ineffective. While methyl-specific labeling (using 

-ketoisovalerate precursors) has become the gold standard for high-molecular-weight systems, it often sacrifices the magnetic connectivity between the sidechain and the backbone.

This guide analyzes the specific utility of L-Valine-


 (13C5 15N Val) . Unlike methyl-only precursors, this fully labeled amino acid allows for uninterrupted magnetization transfer from the amide backbone to the methyl groups (

). This capability bridges the gap between backbone assignment and sidechain dynamics, providing a critical advantage for interaction mapping and allosteric studies.

Part 1: The Landscape of Isotope Labeling

To select the correct reagent, one must understand the trade-offs between resolution, information content, and cost.

Comparative Analysis: 13C5 15N Valine vs. Alternatives

The following table contrasts the use of the fully labeled amino acid against the two most common alternatives: Uniform labeling and Precursor-based labeling.

Feature13C5 15N Valine (Residue Selective) Uniform U-13C, 15N (Global)

-Ketoisovalerate (Precursor)
Spectral Complexity Low. Only Val residues appear in

planes.
High. All residues visible; severe overlap >25kDa.Lowest. Only methyls visible.
Backbone Connectivity Yes.

is intact.
Yes. Full connectivity.No. Break at

(usually

).
Scrambling Risk High. Metabolic conversion to Leucine.N/A. All residues labeled anyway.Moderate. Can scramble to Leu/Ala.
Stereospecificity No. Both

and

labeled.
No. Variable. Can be non-stereo or stereo-selective.
Cost Efficiency Medium. Cheaper than specialized precursors.Low. Glucose/Ammonium salts are cheap.High. Precursors are expensive synthetic products.
Primary Application Ligand binding mapping; Backbone-to-sidechain assignment.Structure determination of small proteins (<20kDa).Dynamics of supramolecular complexes (>50kDa).
The "Connectivity Gap"

The primary reason to choose 13C5 15N Valine over precursors is the Connectivity Gap . When using precursors, the backbone is typically


 (from natural abundance glucose). This prevents the use of TOCSY experiments to link the methyl resonance to the specific backbone amide, forcing researchers to rely on mutagenesis or NOEs for assignment. 13C5 15N Valine maintains the continuous 

chain, allowing unambiguous assignment via through-bond correlations.

Part 2: Experimental Protocol & Metabolic Control

Using 13C5 15N Valine requires strict metabolic control. In E. coli, Valine is a biosynthetic precursor to Leucine. If you simply add labeled Valine to the media, the label will "scramble" into Leucine residues, creating ghost peaks and assignment ambiguity.

The Scrambling Suppression Workflow

To ensure high-fidelity labeling, you must inhibit the endogenous conversion of Valine to Leucine.

Diagram 1: Metabolic Scrambling & Suppression Logic

The following diagram illustrates the biosynthetic leak and the inhibition strategy required.

ScramblingControl cluster_0 E. coli Cytoplasm Valine 13C5 15N Valine (Input) KIV α-Ketoisovalerate (Intermediate) Valine->KIV Transamination Leucine 13C-Labeled Leucine (Unwanted Product) KIV->Leucine Leu Biosynthesis (Scrambling) ExoLeu Exogenous Unlabeled Leucine/Isoleucine ExoLeu->KIV Feedback Inhibition

Caption: Metabolic pathway showing the scrambling of labeled Valine into Leucine. Addition of exogenous unlabeled Leucine triggers feedback inhibition, preventing the scrambling.

Step-by-Step Labeling Protocol

This protocol is designed for E. coli BL21(DE3) expression systems.

  • Pre-Culture: Inoculate colonies into 10 mL LB media (unlabeled). Grow to OD600 = 0.6.

  • Wash: Centrifuge cells (3000 x g, 10 min). Resuspend pellet in M9 salts to remove rich media traces.

  • Adaptation Phase: Inoculate into 50 mL M9 Minimal Media containing:

    • 
      -Glucose (2 g/L)
      
    • 
       (1 g/L)
      
    • Critical Additive: Unlabeled L-Leucine (100 mg/L) and L-Isoleucine (50 mg/L).

    • Why? This saturates the biosynthetic pathways, downregulating the enzymes that would otherwise scramble your expensive labeled Valine.

  • Production Phase: Transfer to 1L M9 media (same composition as above). Grow to OD600 = 0.6–0.8.

  • Induction & Labeling (The "Shift" Method):

    • 30 minutes prior to IPTG induction, add L-Valine- $^{13}C_5, ^{15}N (60–100 mg/L).

    • Note: Adding the label shortly before induction ensures it is incorporated into the induced protein rather than used for general cell maintenance.

  • Harvest: Proceed with standard purification.

Part 3: Interpreting the Spectra[1]

When analyzing proteins labeled with 13C5 15N Valine, the spectra exhibit distinct topological features compared to uniform labeling.

The "Geminal Pair" Signature

Valine has two methyl groups (


 and 

) attached to the

-carbon. In 13C5 labeling, both are labeled.[1]
  • Appearance: In a

    
     HSQC, you will see two peaks for every Valine residue (unless degenerate).
    
  • Stereochemistry: The

    
     (pro-R) and 
    
    
    
    (pro-S) methyls have distinct chemical shifts.
    • 
      : Typically ~21 ppm (
      
      
      
      ) / ~0.9 ppm (
      
      
      ).
    • 
      : Typically ~23 ppm (
      
      
      
      ) / ~1.0 ppm (
      
      
      ).
  • Identification: In a constant-time HSQC, they appear with opposite phases or distinct intensities depending on the delay tuning, but the most robust identification is via CC-TOCSY .

Assignment Workflow: The "CC-TOCSY Link"

This is the decisive advantage of 13C5 Valine. You can transfer magnetization from the backbone Amide (


) to the Methyls.
Diagram 2: Magnetization Transfer Logic

The following diagram details the pulse sequence flow required to link backbone assignments to methyl resonances.

AssignmentFlow HN H-N Backbone (Start) CA HN->CA HNCACB (J_NC) CB CA->CB CC-TOCSY (J_CC) CG Cγ1 / Cγ2 (Methyls) CB->CG CC-TOCSY (J_CC) Result Unambiguous Assignment CG->Result

Caption: Magnetization transfer pathway enabled by 13C5 labeling. Unlike methyl-only precursors, the Cα and Cβ are 13C-labeled, acting as a bridge between the backbone and the methyl groups.

Data Analysis Steps
  • Acquire 2D

    
     HSQC:  Verify the protein is folded. You will see all residues (if U-15N is used) or only Valines (if only 13C5 15N Val is used). Note: Usually, researchers use U-15N background with specific 13C-Valine to see the whole backbone.
    
  • Acquire 2D

    
     HMQC:  This will show only Valine sidechains (and potential scrambling artifacts if Protocol Part 2 was failed).
    
  • Acquire 3D H(CCO)NH or C(CO)NH:

    • Goal: Correlate amide proton frequencies with sidechain carbon frequencies.

    • Result: At the Nitrogen plane of Valine residue

      
      , you will see peaks for 
      
      
      
      ,
      
      
      , and crucially
      
      
      .
  • Validation: If you see Leucine peaks (distinct chemical shift regions, typically

    
     methyls at ~23-27 ppm), your scrambling suppression was insufficient.
    

References

  • Goto, N. K., et al. (1999). "Scrambling of isotope labels into leucine from valine." Journal of Biomolecular NMR.

  • Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR.

  • Mas, G., et al. (2013). "Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins."[2][3] Journal of Biomolecular NMR.

  • Lichtenecker, R. J. (2014). "Synthesis of specific 13C-labeled amino acids and their application in NMR." Organic & Biomolecular Chemistry.

Sources

Cross-referencing isotopic distribution patterns for 13C5 15N Valine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Referencing Isotopic Distribution Patterns for 13C5 15N Valine

Executive Summary: The Precision Standard

In quantitative proteomics (SILAC, AQUA) and metabolomics, the choice of internal standard dictates the accuracy of the final measurement. L-Valine-13C5, 15N (Mass Shift: +6.0138 Da) represents the "gold standard" for high-precision quantification. Unlike deuterated alternatives, it eliminates chromatographic isotope effects, ensuring perfect co-elution with the endogenous analyte.

This guide provides a technical framework for cross-referencing isotopic distribution patterns to validate standard purity, detect metabolic scrambling, and ensure data integrity.

Theoretical Framework & Causality

To use 13C5 15N Valine effectively, one must understand the physical principles governing its behavior in Mass Spectrometry (MS) and Chromatography.

The Chromatographic Isotope Effect

Causality: Deuterium (


H) has a shorter bond length and smaller molar volume than Protium (

H). This alters the hydrophobicity of the molecule, causing deuterated standards to elute slightly earlier than their natural counterparts in Reverse Phase Liquid Chromatography (RPLC). Impact: This retention time shift (

shift) complicates quantification because the heavy and light ions enter the source at different times, subject to different matrix effects (ion suppression). Solution: Carbon-13 (

C) and Nitrogen-15 (

N) do not significantly alter bond lengths or hydrophobicity. Therefore, 13C5 15N Valine co-elutes perfectly with natural Valine, canceling out matrix effects.
Metabolic Scrambling

Causality: In cell culture (SILAC), amino transferases can reversibly transfer the


-amino group.
Impact:  If using only 

N-Valine, the label can be lost to the cellular pool, diluting the signal. The

C backbone is generally more stable against non-destructive metabolic exchange.[] Strategic Choice: Using the dual-labeled 13C5 15N variant allows researchers to track backbone stability (M+5) vs. amine stability (M+1), providing a self-validating check on metabolic flux.

Comparative Analysis: 13C5 15N Valine vs. Alternatives

The following table contrasts the performance of 13C5 15N Valine against common alternatives.

Feature13C5 15N Valine (Recommended)Deuterated Valine (D8) 15N-Only Valine
Mass Shift +6 Da (Distinct from natural isotopes)+8 Da+1 Da (Overlaps with natural M+1)
Chromatography Perfect Co-elution Shifted (

< Natural)
Perfect Co-elution
Matrix Effects Identical for Heavy/LightVariable (due to

shift)
Identical for Heavy/Light
Scrambling Risk Low (Carbon backbone is stable)Low (C-D bonds are stable)High (Transamination)
Cost HighModerateLow
Application High-Precision Quant (SILAC/AQUA)General Internal StandardGlobal Labeling (Bacteria/Plants)

Visualization: Retention Time & Ionization Logic

The following diagram illustrates why 13C/15N labeling is superior for minimizing ionization variance.

G cluster_0 Chromatographic Separation (RPLC) cluster_1 Ionization Source (ESI) Natural Natural Valine (Light) Matrix_Late Matrix Effect B (Late Elution) Natural->Matrix_Late Deuterated Deuterated Valine (D8-Val) Matrix_Early Matrix Effect A (Early Elution) Deuterated->Matrix_Early Elutes Early (Hydrophobic Shift) C13N15 13C5 15N Valine (Heavy) C13N15->Matrix_Late Co-elutes (Isostructural) Result_Bad Quantification Error (Unequal Suppression) Matrix_Early->Result_Bad Matrix_Late->Result_Bad Different Conditions Result_Good Precise Quantification (Identical Suppression) Matrix_Late->Result_Good Natural & 13C/15N Experience Same Matrix

Caption: Comparative workflow showing how Deuterium labeling introduces retention time shifts leading to variable matrix effects, whereas 13C/15N labeling ensures identical ionization conditions.

Protocol: Cross-Referencing Isotopic Distribution

This protocol serves as a self-validating system to ensure the labeled standard is chemically pure and isotopically enriched before use in critical experiments.

Step 1: Theoretical Calculation

Before analysis, calculate the expected isotopic envelope.

  • Formula:

    
    
    
  • Labeled:

    
    
    
    
    
    
    
  • Target Mass (Monoisotopic):

    • Natural Valine: ~117.079 Da

    • 13C5 15N Valine: ~123.093 Da (+6.014 Da)[2]

Step 2: MS Acquisition
  • Prepare a 10 µM solution of 13C5 15N Valine in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Infuse directly into the MS (Orbitrap or Q-TOF recommended for resolution).

  • Acquire spectra in Profile Mode (not Centroid) to visualize the isotopic envelope.

Step 3: The Cross-Reference Check (Quality Control)

Analyze the spectrum for the following specific signals to validate quality:

  • The M-1 Peak (Incomplete Labeling): Look at 122.09 Da .

    • Significance: Presence of this peak indicates incomplete

      
      C or 
      
      
      
      N incorporation during synthesis.
    • Threshold: Should be < 1% of the main peak.

  • The M+1 Peak (Natural Abundance Impurity): Look at 124.09 Da .

    • Significance: Represents

      
      O or 
      
      
      
      H contributions.
    • Check: This should match the theoretical binomial distribution calculated for the labeled molecule.

  • The Mass Defect Check:

    • 
      C and 
      
      
      
      N have different nuclear binding energies than
      
      
      C and
      
      
      N.
    • Ensure the measured mass difference is exactly 6.0138 Da from a natural Valine standard run in parallel. A deviation > 5 ppm suggests interference or incorrect calibration.

Step 4: Metabolic Flux Validation (For In Vivo/Cell Culture)

If using in SILAC:

  • Extract protein after labeling.

  • Digest and analyze peptides containing Valine.

  • Check for "M+5" Peaks: If you see a strong M+6 (Intact) and a significant M+5 peak, it indicates back-exchange of the

    
    N  (transamination) while the 
    
    
    
    C5 backbone remained intact. This confirms metabolic activity but warns that quantification based solely on parent mass may be skewed.

Visualization: Quality Control Logic

QC_Workflow Sample 13C5 15N Valine Sample MS_Analysis High-Res MS (Orbitrap/TOF) Sample->MS_Analysis Check_M_Main Main Peak (M+6) MS_Analysis->Check_M_Main Check_M_Minus1 Check M-1 (Incomplete Label) MS_Analysis->Check_M_Minus1 Check_Backbone Check M+5 (Metabolic Scrambling) MS_Analysis->Check_Backbone If In Vivo Decision_Pass PASS: Use for Quant Check_M_Main->Decision_Pass Intensity > 99% Decision_Fail FAIL: Reject Batch Check_M_Minus1->Decision_Fail > 1% Abundance Check_Backbone->Decision_Fail High M+5 signal

Caption: Logic flow for validating isotopic purity. M-1 peaks indicate synthesis errors; M+5 peaks in biological samples indicate metabolic recycling of the nitrogen group.

References

  • National Institutes of Health (NIH). (2015). Validating the Incorporation of 13C and 15N in a Shorebird That Consumes an Isotopically Distinct Chemosymbiotic Bivalve. PLOS ONE. Retrieved from [Link][3]

  • University of Alabama at Birmingham. (2011). Isotopes and Mass Spectrometry: Resolution and Distribution. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.